Product packaging for butane;2-methylprop-1-ene(Cat. No.:CAS No. 9044-17-1)

butane;2-methylprop-1-ene

Cat. No.: B13386719
CAS No.: 9044-17-1
M. Wt: 114.23 g/mol
InChI Key: ZOJPPDGPQOHPKT-UHFFFAOYSA-N
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Description

Significance as a Reactive Alkene in Contemporary Chemical Science

The significance of isobutylene (B52900) as a reactive alkene stems from its unique branched structure and the presence of a double bond, which makes it more reactive than its alkane counterpart, isobutane. vaia.com The double bond can readily open up to add other atoms, allowing isobutylene to participate in a wide array of chemical reactions, including polymerization, oxidation, and addition reactions. cymitquimica.comvaia.com This reactivity profile makes it an important building block in organic synthesis and the production of various commercially significant compounds. cymitquimica.comgychbjb.com

The presence of two methyl groups on one of the double-bonded carbons influences its stability and reactivity in comparison to other alkenes. fiveable.me This substitution pattern is a key factor in the types of products formed in its reactions. For instance, in addition reactions, the incoming group preferentially adds to the carbon with the most hydrogen atoms, a principle known as Markovnikov's rule. fiveable.me

Overview of Key Academic Research Areas

Academic research involving isobutylene is extensive and covers several key areas, reflecting its industrial importance and chemical versatility.

Polymerization

A primary area of research is the polymerization of isobutylene to produce polymers like polyisobutylene (B167198) (PIB) and butyl rubber. cymitquimica.comacs.org Butyl rubber, in particular, is valued for its strength, elasticity, and impermeability, leading to its use in a variety of applications. acs.org Research in this area focuses on developing more efficient and sustainable polymerization processes. For example, recent studies have explored catalytic distillation as a method for the dimerization of isobutylene, which can lead to significant cost and energy savings. acs.orgresearchgate.net

Oxidation and Functionalization

The oxidation of isobutylene is another significant research focus. These reactions can yield valuable products such as methacrolein (B123484) and other oxygenated compounds. acs.org Researchers are continually investigating new catalysts and reaction conditions to improve the selectivity and efficiency of these oxidation processes. Furthermore, the functionalization of isobutylene through reactions like hydroformylation is being explored for the synthesis of key intermediates for agrochemicals. acs.org

Catalysis and Synthesis of Fine Chemicals

Isobutylene serves as a crucial starting material in the synthesis of a wide range of fine chemicals and fuel additives. gychbjb.comacademie-sciences.fr Zeolite-based catalysts are extensively studied for their effectiveness in converting isobutylene into various chemicals, including ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), which are used as octane (B31449) boosters in gasoline. academie-sciences.fr The Prins condensation of isobutylene with formaldehyde (B43269) is another industrially important reaction that has been the subject of intensive investigation for the synthesis of isoprene. academie-sciences.fr

Recent research has also focused on developing renewable methods for producing isobutylene itself. A notable breakthrough involves the use of evolved enzymes to produce isobutylene from glucose, offering a more sustainable alternative to its traditional production from fossil fuels. manchester.ac.uk

Mechanistic and Kinetic Studies

The fundamental reactivity of isobutylene continues to be a subject of academic inquiry. Studies on the kinetics of isobutylene reactions are crucial for understanding and modeling combustion processes and for optimizing industrial chemical transformations. universityofgalway.ie The reaction of isobutylene with various reagents, including secondary amines and organometallic complexes, is also actively investigated to understand reaction mechanisms and regioselectivity. acs.orgacs.org

Research Data on Isobutylene Reactions

Research AreaKey ReactionCatalyst/ReagentPrimary Product(s)Significance
PolymerizationDimerizationCatalytic DistillationDiisobutyleneCost and energy-efficient synthesis of fuel additives. acs.orgresearchgate.net
OxidationOxidationVariousMethacroleinImportant intermediate for polymers and chemicals. acs.org
EtherificationEther SynthesisZeolites, Sulfonated ion-exchange resinsMTBE, ETBEHigh-octane fuel additives. academie-sciences.fr
Prins CondensationCondensationAcid CatalystsIsopreneKey monomer for synthetic rubber. academie-sciences.fr
BiocatalysisBiosynthesisEvolved EnzymesIsobutyleneRenewable production from glucose. manchester.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18 B13386719 butane;2-methylprop-1-ene CAS No. 9044-17-1

Properties

CAS No.

9044-17-1

Molecular Formula

C8H18

Molecular Weight

114.23 g/mol

IUPAC Name

butane;2-methylprop-1-ene

InChI

InChI=1S/C4H8.C4H10/c1-4(2)3;1-3-4-2/h1H2,2-3H3;3-4H2,1-2H3

InChI Key

ZOJPPDGPQOHPKT-UHFFFAOYSA-N

Canonical SMILES

CCCC.CC(=C)C

physical_description

Liquid

Related CAS

9044-17-1

Origin of Product

United States

Synthetic Routes and Production Methodologies for 2 Methylprop 1 Ene

Butane Dehydrogenation to 2-Methylprop-1-ene (B12662633)

The conversion of isobutane to 2-methylprop-1-ene (isobutylene) is a crucial industrial process for producing a high-value olefin from a relatively low-cost alkane feedstock. melscience.com This endothermic reaction requires high temperatures and the use of a catalyst to break the C-H bonds. melscience.commdpi.com The primary reaction is as follows:

(CH₃)₂CH-CH₃ (Isobutane) ⇌ (CH₃)₂C=CH₂ (2-Methylprop-1-ene) + H₂ melscience.com

The process is typically carried out in the gas phase at temperatures ranging from 500-600 °C. melscience.com Various catalytic materials, including metals like platinum and chromium oxides, are employed to facilitate this transformation. melscience.com A significant challenge in butane dehydrogenation is managing side reactions such as cracking, which produces lighter hydrocarbons, and isomerization of the product. mdpi.comgoogle.com

Oxidative Dehydrogenation Pathways

(CH₃)₂CH-CH₃ + ½ O₂ → (CH₃)₂C=CH₂ + H₂O

Catalytic Systems in Dehydrogenation Research

The development of effective catalysts is central to improving the efficiency and selectivity of butane dehydrogenation. Research efforts are focused on creating catalysts that are not only highly active but also stable under the harsh reaction conditions, resistant to deactivation by coking, and capable of directing the reaction specifically towards the desired alkene product. acs.org

Pincer-ligated iridium complexes are highly efficient and often regioselective catalysts for alkane dehydrogenation. proquest.com When immobilized on a solid support like silica, these molecular catalysts can be adapted for use in heterogeneous, continuous-flow systems, which are advantageous for industrial applications. proquest.comrutgers.edu

Immobilization on silica has been shown to significantly enhance the thermal stability of these pincer-iridium complexes. While homogeneous complexes are typically stable up to 240 °C, the silica-supported versions can remain stable at temperatures up to 300-340 °C. proquest.comacs.orgresearchgate.net This increased stability is attributed to the prevention of bimolecular decomposition pathways. proquest.com These supported catalysts have demonstrated notable activity in the gas-phase acceptorless dehydrogenation of butane. acs.orgresearchgate.net

Catalyst SystemMax. Stability Temp. (°C)Butane Dehydrogenation Rate (mol butenes/mol cat/h)Reference
Homogeneous Pincer-Iridium≤ 240- acs.orgresearchgate.net
Silica-Supported Pincer-Iridium300 - 340~80 acs.orgresearchgate.net

This interactive table summarizes the enhanced stability and activity of silica-supported pincer-iridium catalysts compared to their homogeneous counterparts.

Platinum-based catalysts are widely used for dehydrogenation, but they can be prone to deactivation through sintering and coke formation at high temperatures. acs.orgescholarship.org A novel approach to overcome these issues involves creating catalysts with atomically dispersed platinum atoms stabilized on a zeolite support. Specifically, isolated platinum atoms can be anchored within "nests" formed by dealuminating a zeolite, such as zeolite Beta or self-pillared pentasil (SPP) zeolite nanosheets. acs.orgnih.gov

In these systems, the isolated platinum atoms are stabilized by neighboring zinc atoms (e.g., in ≡SiOZn-OH groups), forming structures approximated as (≡Si-O-Zn)₄₋₅Pt. acs.orgescholarship.org This atomic dispersion maximizes the utilization of the expensive noble metal and provides unique catalytic properties. nih.gov These catalysts have shown exceptional stability, activity, and selectivity for the dehydrogenation of alkanes like propane and n-butane. acs.org For n-butane dehydrogenation at 823 K, these catalysts achieved a selectivity of 98.9% to butene isomers and 1,3-butadiene (B125203), with no deactivation observed after 12 days on stream. acs.org The high stability is thought to result from the location of the active sites on the external surface of the zeolite nanosheets, which allows coke precursors to desorb before they can polymerize and deactivate the catalyst. acs.org

Catalyst SupportActive Site Structuren-Butane Dehydrogenation Selectivity (Butenes + Butadiene)StabilityReference
Dealuminated Zeolite NanosheetsIsolated (≡Si-O-Zn)₄₋₅Pt sites98.9%No deactivation after 12 days acs.org

This interactive table highlights the performance of isolated platinum sites on dealuminated zeolites for n-butane dehydrogenation.

Various carbon materials, including activated carbon, have been found to be active catalysts for the direct dehydrogenation of isobutane, even without the deposition of metal particles or the use of oxidizing gases. cjcatal.com Among these, coconut shell activated carbon (CSAC) has demonstrated high isobutane conversion (up to 70%) and good selectivity for isobutene (approximately 76%). cjcatal.com The catalytic activity of these carbon materials is strongly correlated with their specific surface area. cjcatal.com

Modification of activated carbon, for instance through treatment with nitric acid (HNO₃) or potassium hydroxide (KOH), can alter its physical and chemical properties. mdpi.comnih.gov Acid treatment can introduce oxygen-containing functional groups onto the carbon surface, which can serve as anchoring sites for metal particles, improving their dispersion and catalytic performance. nih.gov Activation with KOH is an effective method for developing the porous structure of carbon sorbents, which can enhance their performance in catalytic applications. psecommunity.org These modifications can significantly improve the catalytic efficiency for various reactions. mdpi.comnih.gov

Carbon CatalystIsobutane ConversionIsobutene SelectivityKey Factor for ActivityReference
Coconut Shell Activated Carbon (CSAC)70%~76%Specific Surface Area cjcatal.com

This interactive table shows the performance of coconut shell activated carbon in the direct dehydrogenation of isobutane.

Regioselectivity and Mechanistic Aspects of Alkene Formation

The formation of 2-methylprop-1-ene from isobutane involves the selective cleavage of a C-H bond at a primary carbon atom. The mechanism of dehydrogenation on catalyst surfaces is complex, but it generally involves the breaking of C-H bonds to form the alkene and release hydrogen. melscience.com The reaction proceeds through an elimination mechanism, where hydrogen atoms are removed from adjacent carbon atoms, leading to the formation of a double bond. melscience.comucsb.edu

In the context of pincer-iridium catalysts, a high regioselectivity for the formation of terminal olefins (α-olefins) from linear alkanes has been observed. researchgate.netacs.org This selectivity is explained by a model where the active site of the catalyst, which remains largely unchanged upon immobilization on silica, favors the activation of primary C-H bonds. proquest.com The mechanism involves the initial oxidative addition of an alkane C-H bond to the iridium center, followed by β-hydride elimination to release the alkene and form an iridium-dihydride species. acs.org The subsequent removal of H₂ regenerates the active catalyst. The preference for terminal dehydrogenation arises from the steric and electronic properties of the pincer ligand and the iridium center, which direct the catalytic cycle towards the formation of the least substituted alkene.

For platinum-based catalysts on zeolite supports, the reaction mechanism is also believed to involve the activation of C-H bonds on the isolated metal sites. escholarship.org The high selectivity and stability of these catalysts are attributed to the unique electronic properties of the atomically dispersed platinum and the structure of the support, which hinders side reactions like isomerization and coking. acs.org

Bio-Based and Fermentative Production of Isobutene

The transition from petrochemical to bio-based production of platform chemicals like isobutene (2-methylprop-1-ene) is driven by the need for sustainable manufacturing processes. nih.govadvancedenergymat.com Fermentative routes, which utilize engineered microorganisms to convert renewable feedstocks such as sugars into isobutene, represent a promising alternative to conventional methods. nih.govresearchgate.net While biological formation of isobutene has been known for decades, significant metabolic engineering is necessary to create strains and processes that are economically viable. nih.govnih.gov Recent breakthroughs in enzyme discovery and metabolic pathway construction have paved the way for anaerobic production methods that can theoretically approach high yields, converting monosaccharides into isobutene with a stoichiometry of one mole of isobutene per mole of glucose. nih.govnih.gov A key advantage of this biological route is the production of isobutene as a gas, which can be easily recovered from the fermentation off-gas, potentially simplifying downstream processing and reducing product toxicity to the microbial culture. nih.govasm.org

Metabolic Engineering Strategies for Biosynthesis

Achieving commercially relevant yields and productivities of bio-isobutene requires extensive metabolic engineering of microbial hosts. nih.govresearchgate.net The core strategy involves creating artificial metabolic pathways to channel carbon from central metabolism toward isobutene. nih.gov This is typically achieved by introducing heterologous genes that encode the necessary enzymes into a production host, such as Escherichia coli or the cyanobacterium Synechocystis sp. PCC 6803. nih.govnih.gov

Pathway Introduction: Heterologous enzymes are expressed to create novel routes from central metabolites to isobutene precursors. For instance, pathways have been designed to produce isobutanol or 3-hydroxyisovalerate, which are then converted to isobutene in a final enzymatic step. nih.govnih.gov

Flux Optimization: Engineering efforts focus on increasing the availability of biosynthetic precursors and cofactors. This can involve upregulating key native enzymes or deleting competing pathways to redirect metabolic flux towards the desired product.

Protein Engineering: The enzymes within the synthetic pathway, particularly the final isobutene-forming enzyme, are often subjected to protein engineering to enhance their activity and specificity for non-native substrates. asm.org For example, error-prone PCR has been used to create variants of mevalonate diphosphate decarboxylase with significantly increased rates of isobutene formation. nih.govasm.org

In cyanobacteria, metabolic engineering strategies are being developed to enable the light-driven biosynthesis of isobutene directly from CO2. researchgate.net This involves introducing the necessary enzymes and optimizing the host's metabolism to channel fixed carbon into the production pathway.

Enzymatic Pathways and Novel Enzyme Activities

Two principal enzymatic pathways have been developed that enable anaerobic or near-anaerobic production of isobutene with high theoretical yields. nih.govnih.gov These routes rely on the discovery of novel activities in existing enzymes or the engineering of enzymes to perform the desired final conversion step. The two main strategies are the decarboxylation of a C5 acid intermediate and the dehydration of bio-produced isobutanol. nih.govnih.gov

A key enzymatic route to isobutene involves the decarboxylation of 3-hydroxy-3-methylbutyrate (HMB), also known as 3-hydroxyisovalerate (3-HIV). asm.orgnih.gov This reaction is catalyzed by mevalonate diphosphate decarboxylase (MVD, or MDD), an enzyme native to the mevalonate (MVA) pathway where it naturally converts (R)-mevalonate-5-diphosphate to isopentenyl pyrophosphate. nih.govasm.org

Researchers demonstrated that MVD from Saccharomyces cerevisiae (ScMVD) exhibits promiscuous activity, converting 3-HMB to isobutene when expressed in E. coli. asm.orgnih.gov The native enzyme's activity was relatively low, but through protein engineering using error-prone PCR, variants with up to a 38-fold increase in whole-cell isobutene production were created. asm.org

Further investigation identified a putative MVD from the archaeon Picrophilus torridus as a highly efficient catalyst for this conversion. nih.govnih.govnih.gov Detailed characterization revealed this enzyme is not a true decarboxylase but a mevalonate-3-kinase (M3K). nih.govnih.gov It functions by phosphorylating 3-HIV to an unstable 3-phosphate intermediate, which then spontaneously decarboxylates to form isobutene. nih.govnih.gov This M3K enzyme showed significantly higher isobutene production rates compared to previously reported MVDs. nih.govnih.govasm.org

EnzymeSource OrganismHost OrganismProduction Rate (Whole Cells)Production Rate (Purified Protein)Reference
His₆-ScMDD (Wild-Type)Saccharomyces cerevisiaeEscherichia coli154 pmol h⁻¹ g cells⁻¹1.33 pmol min⁻¹ mg⁻¹ asm.org
ScMDD1 (I145F variant)Saccharomyces cerevisiaeEscherichia coli3,000 pmol h⁻¹ g cells⁻¹Not Reported asm.org
ScMDD2 (R74H variant)Saccharomyces cerevisiaeEscherichia coli5,888 pmol h⁻¹ g cells⁻¹Not Reported asm.org
M3K (putative MVD)Picrophilus torridusEscherichia coli507 pmol min⁻¹ g cells⁻¹2,880 pmol min⁻¹ mg⁻¹ nih.govnih.gov

This pathway relies on the engineered side activity of oleate hydratase. nih.govnih.gov Oleate hydratases are enzymes that typically catalyze the hydration of oleic acid to 10-hydroxystearic acid. However, engineered variants of this enzyme have been shown to possess the ability to dehydrate isobutanol, yielding isobutene. nih.govnih.gov This development is significant as it allows for the creation of a complete metabolic pathway from sugars to isobutene via the well-studied isobutanol pathway. nih.govresearchgate.net The advantage of this fully biological route is the direct recovery of gaseous isobutene from the fermenter, avoiding the energy-intensive recovery of liquid isobutanol from the fermentation broth. nih.govnih.gov

Development of Recombinant Strains and Anaerobic Routes

The development of microbial cell factories for isobutene production has primarily focused on recombinant strains of Escherichia coli. researchgate.netnih.gov E. coli is a well-characterized host organism with a vast genetic toolbox, making it suitable for the complex metabolic engineering required to establish novel production pathways. nih.gov

A major focus in strain development has been the establishment of anaerobic production routes. nih.govnih.gov Anaerobic fermentation is often preferred for industrial processes due to lower operational costs and the elimination of explosion risks associated with mixing gaseous isobutene and air. nih.gov More importantly, anaerobic pathways for converting glucose to isobutene can achieve higher theoretical yields, approaching a 1:1 molar conversion with the co-production of CO2 and H2O. nih.govnih.gov

More recently, photosynthetic microorganisms have been explored as production hosts. nih.govresearchgate.net Engineered strains of the cyanobacterium Synechocystis sp. PCC 6803 have been developed for the light-driven production of isobutene from CO2. nih.govresearchgate.net This was achieved by introducing enzymes such as α-ketoisocaproate dioxygenase from Rattus norvegicus (RnKICD) to convert a native metabolite, α-ketoisocaproate, into an isobutene precursor. nih.gov

Host StrainKey Heterologous EnzymeReported Production RateReference
Synechocystis sp. PCC 6803α-ketoisocaproate dioxygenase (RnKICD)91 ng L⁻¹ OD₇₅₀⁻¹ h⁻¹ nih.gov

Process Optimization and Scale-Up in Bioreactors

Translating laboratory-scale isobutene production into an industrial process requires significant optimization and scale-up of the bioreactor system. chemanager-online.commdpi.com A key consideration for isobutene is its gaseous nature, which simplifies product recovery but requires specialized reactor design, such as explosion-proof reactors for the final conversion step. nih.govchemanager-online.com

Process optimization involves fine-tuning environmental conditions to maximize productivity. For photosynthetic systems like Synechocystis, factors such as light intensity, and the supply of inorganic carbon and nitrogen are critical. biorxiv.org Studies have shown that nitrogen limitation can enhance isobutene yield by redirecting carbon away from biomass growth and towards product synthesis. biorxiv.org To overcome the eventual decline in productivity from prolonged nutrient limitation, process intensification strategies like cell immobilization have been tested. Entrapping engineered cyanobacteria in polyvinyl alcohol hydrogels has been shown to sustain isobutene productivity for over 30 days. biorxiv.org

Scale-up from the lab to industrial fermenters is a major challenge. mdpi.comyoutube.com The French company Global Bioenergies has made progress in scaling its bio-isobutene process by implementing a two-stage system. chemanager-online.com The first stage, which produces an isobutene precursor, is conducted in large-volume conventional fermenters. The second stage, the conversion of the precursor to gaseous isobutene, is performed in a specialized reactor. chemanager-online.com This approach allows for greater flexibility and economic efficiency by using existing fermentation capacity. chemanager-online.com The successful transfer of equipment from a demonstration plant to a pilot facility represents a key milestone in moving the technology towards commercial scale, with the goal of producing hundreds of tons of bio-based ingredients. chemanager-online.com For commercial viability, production rates greater than 1 gram per liter per hour are considered a general target for low-value chemicals. nih.gov

Reaction Mechanisms and Fundamental Chemical Transformations of 2 Methylprop 1 Ene

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich carbon-carbon double bond acts as a nucleophile, attacking an electrophilic species. For 2-methylprop-1-ene (B12662633), this reactivity is central to many of its chemical transformations.

Carbocationic Intermediates in Alkene Reactivity

The reaction of 2-methylprop-1-ene with electrophiles like protic acids (HX) proceeds through the formation of a carbocation intermediate. libretexts.orglibretexts.org The initial step involves the attack of the π electrons of the double bond on the electrophile. libretexts.org This can theoretically lead to two possible carbocation intermediates. study.comchegg.combrainly.in

Primary Carbocation: Formed if the electrophile bonds to the central carbon.

Tertiary Carbocation: Formed if the electrophile bonds to the terminal CH₂ carbon. brainly.in

The stability of carbocations is highly dependent on the number of alkyl substituents attached to the positively charged carbon. study.comchegg.com Tertiary carbocations are significantly more stable than primary carbocations due to the electron-donating inductive effects and hyperconjugation from the alkyl groups. study.combrainly.in Consequently, the reaction pathway overwhelmingly favors the formation of the more stable tertiary carbocation intermediate. study.combrainly.in This intermediate is formed more rapidly and serves as the precursor to the major reaction product. libretexts.org

Carbocation TypeStructureRelative StabilityReason for Stability
PrimaryH₂C⁺−C(H)(CH₃)₂Less StableFewer alkyl substituents on the positively charged carbon.
TertiaryH₃C−C⁺(CH₃)₂More StableMore alkyl substituents stabilize the positive charge through induction and hyperconjugation. study.combrainly.in

Mechanistic Studies of Addition with Protic Acids (HX)

The electrophilic addition of protic acids, such as hydrogen bromide (HBr), to 2-methylprop-1-ene is a well-studied, two-step mechanism. libretexts.orglibretexts.org

Step 1: Protonation and Carbocation Formation: The reaction starts with the nucleophilic π bond of 2-methylprop-1-ene attacking the hydrogen atom of HBr. libretexts.orglibretexts.org This is the slower, rate-determining step of the reaction. libretexts.org It results in the formation of a new carbon-hydrogen bond and the more stable tertiary carbocation intermediate. libretexts.orglibretexts.org

Step 2: Nucleophilic Attack: The newly formed carbocation is a potent electrophile. It is rapidly attacked by the nucleophilic bromide ion (Br⁻) to form the final, neutral addition product, 2-bromo-2-methylpropane. libretexts.org

This regioselectivity, where the hydrogen adds to the carbon with more hydrogen atoms and the halide adds to the more substituted carbon, is described by Markovnikov's rule. askfilo.com

However, in the presence of peroxides, the addition of HBr to 2-methylprop-1-ene follows a different, anti-Markovnikov pathway. askfilo.com This alternative mechanism proceeds via a free radical addition, where the bromine radical adds first to the less substituted carbon, leading to the formation of 1-bromo-2-methylpropane. askfilo.com

Mechanistic Studies of Alcohol Addition (e.g., Methanol (B129727) to Methyl tert-Butyl Ether)

The acid-catalyzed addition of alcohols to 2-methylprop-1-ene is analogous to the hydration of alkenes and follows a similar electrophilic addition mechanism. study.com The reaction of 2-methylprop-1-ene with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) yields methyl tert-butyl ether (MTBE). study.com

The mechanism proceeds through the following steps:

Protonation of the Alkene: The alkene's double bond attacks a proton from the acid catalyst, forming the stable tertiary carbocation intermediate. study.com

Nucleophilic Attack by Methanol: The oxygen atom of methanol, with its lone pairs of electrons, acts as a nucleophile and attacks the electrophilic carbocation. study.com This forms a new carbon-oxygen bond and results in a protonated ether intermediate.

Deprotonation: A base (such as another methanol molecule or the conjugate base of the catalyst) removes the proton from the oxygen atom, regenerating the acid catalyst and yielding the final product, methyl tert-butyl ether. study.com

Polymerization Mechanisms

2-methylprop-1-ene (isobutylene) is a key monomer in the production of a wide range of polymers, most notably polyisobutylene (B167198) (PIB) and butyl rubber. Its polymerization is predominantly carried out via a cationic mechanism due to the stability of the tertiary carbocation formed during the process. nih.gov

Cationic Polymerization of Isobutylene (B52900)

The cationic polymerization of isobutylene is a complex process involving initiation, propagation, chain transfer, and termination steps. nih.govacs.org The properties of the resulting polyisobutylene, such as molecular weight and the structure of the end-groups, are highly dependent on the reaction conditions and the initiating system used. acs.orgrsc.org Chain transfer reactions can lead to the formation of various olefin end-groups (exo-, endo-, tri-, and tetra-substituted), which influences the reactivity of the final polymer. nih.govacs.org

Cationic polymerization requires an initiating system, which typically consists of an initiator (cationogen) and a co-initiator (a Lewis acid). rsc.org The Lewis acid activates the initiator, generating the carbocationic species that starts the polymerization chain. A variety of Lewis acids have been extensively studied for isobutylene polymerization.

Titanium Tetrachloride (TiCl₄): TiCl₄ is one of the most common Lewis acids used to induce the living cationic polymerization of isobutylene. acs.org Kinetic studies have shown that the polymerization rate often has a second-order dependency on the TiCl₄ concentration, suggesting that the active co-initiator is a dimer, Ti₂Cl₈. acs.orgacs.org However, at low TiCl₄ to chain end ratios, the mechanism may involve gegenions of the form TiCl₅⁻. acs.org TiCl₄-based systems are valuable for synthesizing block copolymers. rsc.org

Boron Trichloride (BCl₃): BCl₃ can induce the living cationic polymerization of isobutylene, leading to the formation of asymmetric telechelic polymers. acs.org The initiation is believed to occur in a two-step process: the direct addition of BCl₃ to isobutylene, followed by the reaction of this adduct with another BCl₃ molecule to generate the initiating carbocationic species. acs.org BCl₃ is a frequently used Lewis acid for this type of polymerization. rsc.orgresearchgate.net

Aluminum-based Lewis Acids: Aluminum-based systems, such as AlCl₃ and ethylaluminum dichloride (EtAlCl₂), are widely used, particularly for producing low molecular weight, highly reactive polyisobutylene (HR-PIB). rsc.orgrsc.org Complexes of AlCl₃ with ethers have been developed as cost-effective initiating systems that yield high proportions of exo-olefin end groups. researchgate.net The mechanism of polymerization in AlCl₃/H₂O systems has been a subject of detailed modeling. researchgate.net

Gallium Trichloride (GaCl₃): GaCl₃, particularly in the form of complexes with dialkyl ethers, has been investigated as a co-initiator. figshare.comacs.org In nonpolar solvents, GaCl₃·diisopropyl ether complexes can readily co-initiate polymerization with alkyl chloride initiators, leading to high monomer conversion and a large percentage of exo-olefinic end groups. figshare.comacs.org The polymerization rate can be influenced by the basicity of added aromatic compounds. researchgate.net

Iron(III) Chloride•ether complexes (FeCl₃•ether complexes): Complexes of FeCl₃ with ethers are also effective co-initiators for isobutylene polymerization in nonpolar solvents like hexane. figshare.comacs.orgrsc.org Mechanistic studies suggest that these complexes participate directly in the initiation and propagation steps. rsc.org The polymerization mechanism is proposed to involve an ether-assisted proton elimination to generate the desired exo-olefin end group, with the abstracted proton capable of initiating a new polymer chain. figshare.comacs.org

Lewis Acid Co-initiatorKey Features in Isobutylene PolymerizationTypical Initiator(s)Primary Polymer Product Characteristics
TiCl₄Enables living polymerization; kinetics often depend on dimer formation (Ti₂Cl₈). acs.orgacs.orgDicumyl chloride, 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl). acs.orgacs.orgWell-defined polymers, block copolymers. rsc.org
BCl₃Can directly initiate polymerization; used for living polymerization. acs.orgCumyl chloride, t-Amyl alcohol. acs.orgpitt.eduAsymmetric telechelic polymers. acs.org
Al-based (e.g., AlCl₃, EtAlCl₂)Cost-effective; ether complexes are used for highly reactive PIB. rsc.orgresearchgate.nettert-Butyl chloride (t-BuCl), H₂O. researchgate.netrsc.orgHigh content of exo-olefin end groups. researchgate.net
GaCl₃Ether complexes are effective in nonpolar solvents. figshare.comacs.orgTMPCl, t-BuCl. acs.orgHigh monomer conversion, high exo-olefin content. acs.org
FeCl₃•ether complexesEther-assisted proton elimination mechanism is proposed. figshare.comacs.orgTMPCl, t-BuCl. acs.orgHigh exo-olefin content. acs.org

Catalytic Chain Transfer Polymerization (CCTP)

Catalytic chain transfer polymerization (CCTP) is an efficient method for producing low molecular weight polymers with controlled end-group functionality, and it is particularly relevant for the industrial synthesis of HRPIB. rsc.orgresearchgate.net In CCTP, a chain transfer agent (CTA) is used to enable one catalyst molecule to produce multiple polymer chains, increasing catalyst efficiency. scispace.comsci-hub.st The process involves a degenerative transfer mechanism where the growing polymer chain is rapidly and reversibly exchanged between the catalyst's active center and the CTA. sci-hub.st

Significant progress has been made in developing new catalyst systems for the CCTP of isobutylene, moving beyond traditional BF₃-based processes. rsc.orgrsc.org

Lewis Acid·Ether Complexes: Complexes of Lewis acids, such as alkylaluminum dichlorides (e.g., EtAlCl₂) or iron(III) chloride (FeCl₃), with ethers have emerged as highly effective catalysts. acs.orgtandfonline.comresearchgate.net These complexes are often soluble in nonpolar hydrocarbon solvents and can produce HRPIB with high exo-olefin content at relatively high temperatures (0–20 °C). rsc.orgresearchgate.net The choice of ether can influence the polymerization rate and catalyst performance. researchgate.net

Ionic Liquids: Ionic liquids (ILs) have been explored as catalysts or co-catalysts for isobutylene polymerization. rsc.orggoogle.com Systems based on chloroaluminate or other acidic ILs can catalyze the reaction, sometimes offering environmental benefits and unique reactivity. rsc.orgresearchgate.net For example, using a H₂O/TiCl₄ initiating system in the ionic liquid [Bmim][PF₆] has been shown to produce HRPIB with over 80% exo-olefin content. rsc.org These systems often operate as suspension polymerizations at the interface of the ionic liquid particles. rsc.orgrsc.org

Table 2: Comparison of Advanced Catalyst Systems for HRPIB Synthesis via CCTP

Catalyst SystemKey FeaturesTypical Operating ConditionsResulting Polymer
Alkylaluminum Dichloride · Ether Complexes Soluble in non-polar solvents; High activity. researchgate.net0 to 20 °C in hydrocarbons (e.g., hexanes). rsc.orgHRPIB with high exo-olefin content (~90%). rsc.org
FeCl₃ · Ether Complexes Effective at low concentrations. acs.org0 to 10 °C in chlorinated solvents (e.g., CH₂Cl₂). acs.orgHRPIB with high exo-olefin content (82-91%). acs.org
Ionic Liquids (e.g., with TiCl₄) Often heterogeneous/suspension polymerization; Anion can stabilize carbocation. rsc.org-10 °C. rsc.orgHRPIB with high exo-olefin content (>80%). rsc.orgrsc.org

The central mechanistic step in CCTP is the chain transfer reaction, which must be efficient to control molecular weight. The formation of the desired exo-olefin end group is the result of a chain-releasing β-proton abstraction from a methyl group on the terminal monomer unit of the growing carbocation. acs.org

Controlling the selectivity of this proton abstraction over other potential side reactions, such as isomerization to a more stable internal olefin, is critical for producing high-purity HRPIB. researchgate.netacs.org Recent research has provided insights into controlling this selectivity:

Role of "Exo-enhancers": The addition of certain alcohols, such as tert-butanol, to CCTP systems has been shown to increase the final exo-olefin content. researchgate.netacs.org Mechanistic studies suggest that the alcohol reacts with the Lewis acid to form a species (e.g., t-butoxyaluminum dichloride) that can stabilize the propagating carbocation. researchgate.netacs.org This stabilization is believed to slow down the rate of isomerization of the terminal carbocation, thereby favoring the desired β-proton elimination pathway that leads to the exo-olefin. researchgate.netacs.org

Influence of Free Ether: In systems using Lewis acid·ether complexes, the concentration of free ether (ether not complexed with the Lewis acid) can influence the reaction. acs.org A higher concentration of free ether can facilitate the β-proton elimination step, leading to higher exo-olefin content. acs.org

The rate constant of the chain transfer step itself can be extremely high. For instance, in one system, the rate constant of chain transfer (ktr) was determined to be 2 × 10⁸ L mol⁻¹ s⁻¹ at 0 °C. acs.org This rapid transfer is essential for the "catalytic" nature of the process, allowing for the production of many polymer chains per catalyst center.

Copolymerization with Other C4 Olefins

2-Methylprop-1-ene, also known as isobutylene, can undergo copolymerization with other C4 olefins, such as butene. This process results in the formation of a polymer chain incorporating both monomer units. The resulting polymer is often referred to as a butene/isobutene copolymer. epa.gov The specific properties of the resulting copolymer depend on the relative proportions of the monomers and the polymerization conditions.

While detailed kinetic and mechanistic studies on the copolymerization of 2-methylprop-1-ene with the full range of C4 olefins are specific to the catalyst system and process conditions, the general principle involves the addition of the monomers to a growing polymer chain initiated by a catalyst.

Catalytic Conversion Reactions

The dimerization and oligomerization of 2-methylprop-1-ene are crucial industrial processes for producing valuable chemicals, including gasoline additives and precursors for plastics and other materials. These reactions involve the catalyzed combination of two or more 2-methylprop-1-ene molecules.

Zeolites are crystalline aluminosilicates with a porous structure and acidic properties, making them effective catalysts for various hydrocarbon transformations, including the oligomerization of 2-methylprop-1-ene. academie-sciences.frscilit.com The active sites in zeolites are typically Brønsted acid sites, which are protons associated with the aluminum atoms in the framework, or Lewis acid sites. ugent.beugent.beesrf.fr

Active Site Engineering involves modifying these active sites to enhance catalyst activity, selectivity, and stability. ugent.beugent.be This can be achieved by:

Metal Incorporation: Introducing metal cations (e.g., Ni, Co) into the zeolite framework can create new Lewis acid sites or modify the properties of existing Brønsted acid sites. academie-sciences.frmdpi.com For instance, Ni/zeolite catalysts have shown higher activity and selectivity in 2-methylprop-1-ene dimerization compared to the parent zeolites. academie-sciences.fr The presence of Lewis acid sites is believed to facilitate the selective adsorption of 2-methylprop-1-ene near the Brønsted acid sites, where the reaction occurs. academie-sciences.fr

Dealuminating: Removing aluminum from the zeolite framework can alter the acid site density and strength, thereby influencing the catalytic performance. academie-sciences.fr

The reaction mechanism for oligomerization over zeolites generally involves the formation of a carbenium ion intermediate through the protonation of a 2-methylprop-1-ene molecule at a Brønsted acid site. This carbocation then reacts with another monomer molecule to form a larger carbocation, which can then deprotonate to form a dimer or continue to react with other monomers to form higher oligomers. ugent.beugent.be

The selectivity of the dimerization and oligomerization processes is significantly influenced by the properties of the zeolite catalyst. academie-sciences.fr

Acid Site Strength: The strength of the Brønsted acid sites plays a critical role. While strong acid sites are necessary for the initial protonation of the olefin, excessively strong sites can lead to side reactions and catalyst deactivation. The density of acid sites also affects selectivity; a lower density of Brønsted acid sites can sometimes favor the formation of dimers over cracking products. researchgate.net The ratio of Lewis to Brønsted acid sites (LA/BA) is also important, with a higher ratio potentially leading to increased activity but lower dimer selectivity. academie-sciences.fr

Channel Dimension and Pore Size: The topology of the zeolite, including the dimensionality of its channel system and the size of its pores, exerts a strong influence on the product distribution. academie-sciences.frresearchgate.net

Zeolites with three-dimensional channel systems (e.g., beta zeolite) tend to be more active and stable than those with one-dimensional channels (e.g., mordenite). academie-sciences.fr

However, the more open structures of 3D zeolites can also allow for the formation of larger oligomers (trimers and higher). academie-sciences.fr

The pore size of the zeolite can impose shape-selective constraints, favoring the formation of certain isomers and limiting the growth of larger oligomers that cannot diffuse out of the pores. berkeley.eduresearchgate.net For instance, zeolites with smaller pores may favor the production of dimers, while those with larger pores can accommodate the formation of trimers and tetramers. researchgate.net

Table 1: Influence of Zeolite Properties on 2-Methylprop-1-ene Oligomerization

Zeolite Property Effect on Activity Effect on Selectivity (Dimers vs. Trimers)
Topology 3D > 2D > 1D channels 1D channels favor dimers; 3D channels can produce more trimers academie-sciences.fr
Acid Site Strength Optimal strength required for high activity Stronger acidity may lead to side reactions
LA/BA Ratio Higher ratio can increase activity Higher ratio may decrease dimer selectivity academie-sciences.fr
Pore Size Affects diffusion and product egress Smaller pores favor smaller oligomers researchgate.net

2-Methylprop-1-ene readily undergoes acid-catalyzed etherification reactions with various alcohols to produce valuable ethers, many of which are used as fuel oxygenates.

Etherification with Methanol and Ethanol (B145695): The reaction of 2-methylprop-1-ene with methanol in the presence of an acid catalyst, such as sulfuric acid or an acidic resin, yields methyl tert-butyl ether (MTBE). study.comdoubtnut.com Similarly, the reaction with ethanol produces ethyl tert-butyl ether (ETBE). researchgate.net The mechanism involves the protonation of 2-methylprop-1-ene to form a stable tertiary carbocation, which is then attacked by the alcohol nucleophile. study.comstudy.com

Etherification with Glycerol (B35011): The etherification of glycerol with 2-methylprop-1-ene is a promising route for converting surplus glycerol from biodiesel production into valuable fuel additives. acs.orgacs.org This reaction produces a mixture of mono-, di-, and tri-tert-butyl ethers of glycerol. acs.orgmdpi.comresearchgate.net The desired products are typically the di- and tri-ethers, as they improve the low-temperature properties and viscosity of biodiesel. acs.org The primary side reaction is the dimerization of 2-methylprop-1-ene. acs.org The selectivity towards higher ethers can be enhanced by using a higher molar ratio of 2-methylprop-1-ene to glycerol. acs.org Various solid acid catalysts, including ion-exchange resins and zeolites, have been investigated for this reaction. acs.orgvurup.sk

Table 2: Products of Glycerol Etherification with 2-Methylprop-1-ene

Product Class Specific Compounds
Mono-tert-butyl ethers (ME) 3-tert-butoxy-1,2-propanediol, 2-tert-butoxy-1,3-propanediol acs.org
Di-tert-butyl ethers (DE) 1,3-di-(tert-butoxy)-2-propanol, 1,2-di-(tert-butoxy)-3-propanol acs.org
Tri-tert-butyl ether (TE) 1,2,3-tri-(tert-butoxy)-propane acs.org
Dimerization Byproducts 2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene (B94453) acs.org

The Prins reaction is the acid-catalyzed addition of an aldehyde or ketone to an alkene. organic-chemistry.orgnrochemistry.comwikipedia.org In the case of 2-methylprop-1-ene, the reaction with formaldehyde (B43269) is of particular industrial interest.

The reaction is initiated by the protonation of the aldehyde, which then acts as an electrophile and attacks the double bond of 2-methylprop-1-ene. wikipedia.org This forms a carbocation intermediate which is more stable than the intermediate formed in the Prins reaction with less substituted alkenes like propene. mdpi.com The fate of this intermediate depends on the reaction conditions. It can be captured by a nucleophile (like water) to form a 1,3-diol, or it can lose a proton to form an unsaturated alcohol. wikipedia.org

Zeolites, such as H-ZSM-5, have been shown to be effective catalysts for the Prins condensation of 2-methylprop-1-ene and formaldehyde. academie-sciences.fr The pore size of the zeolite can limit sequential undesired reactions, such as Prins cyclization and hetero-Diels-Alder reactions, thereby improving the selectivity towards the desired product, 3-methyl-3-buten-1-ol. academie-sciences.fr The reaction is competitive with the oligomerization of 2-methylprop-1-ene, and the ratio of Prins products to oligomerization products is higher on weaker acid sites. academie-sciences.fr

Other Catalytic Transformations (e.g., Amination, Phenol tert-Butylation)

Beyond the Prins reaction, 2-methylprop-1-ene serves as a key reactant in other significant industrial catalytic transformations.

Amination: The direct amination of 2-methylprop-1-ene with ammonia (B1221849) is the primary commercial route for the production of tert-Butylamine. wikipedia.org This reaction is typically catalyzed by solid acid catalysts, such as zeolites, which facilitate the addition of the N-H bond across the C=C double bond. wikipedia.org

NH₃ + CH₂=C(CH₃)₂ → H₂NC(CH₃)₃

Phenol tert-Butylation: This Friedel-Crafts alkylation reaction is of considerable industrial importance for synthesizing antioxidants and polymer intermediates. mdpi.com 2-methylprop-1-ene is used to alkylate phenol, yielding primarily 4-tert-butylphenol (B1678320) (4-TBP) and 2,4-di-tert-butylphenol (B135424) (2,4-di-TBP), along with smaller amounts of 2-tert-butylphenol (B146161) (2-TBP). mdpi.com The reaction is catalyzed by solid acids, where catalyst properties such as pore size and acidity are critical for controlling product selectivity. mdpi.comresearchgate.net Hierarchical porous silica-alumina materials have shown effectiveness in this process. mdpi.com

Isotopic Exchange and Labeling Studies

Isotopic labeling, particularly with deuterium (B1214612), is a powerful tool for elucidating the detailed mechanisms of catalytic reactions involving 2-methylprop-1-ene.

Deuterium Exchange Mechanisms over Supported Metal Catalysts (e.g., Palladium, Platinum, Rhodium)

Studies on the reaction of 2-methylprop-1-ene with deuterium over various supported metal catalysts have revealed significant differences in the underlying reaction mechanisms. royalsocietypublishing.org The distribution of deuterium atoms in the resulting exchanged alkenes and the 2-methylpropane product provides insight into the nature of the surface intermediates. royalsocietypublishing.org

Table 2: Deuterium Exchange Behavior of 2-Methylprop-1-ene on Supported Metal Catalysts
Metal CatalystPrimary Exchange LocationDeuterium DistributionProposed Dominant MechanismReference
Palladium (Pd)All positionsRandomπ-Allyl dissociative mechanism royalsocietypublishing.org
Platinum (Pt)Methylene (B1212753) (=CH₂) groupPreferentialVinyl intermediate mechanism royalsocietypublishing.org
Rhodium (Rh)Methylene (=CH₂) groupPreferentialVinyl intermediate mechanism royalsocietypublishing.org

Elucidation of π-Allyl Dissociative Mechanisms and Vinyl Intermediates

The patterns of deuterium exchange are indicative of distinct surface intermediates and mechanisms for different metals. royalsocietypublishing.org

π-Allyl Dissociative Mechanism: The random distribution of deuterium throughout the 2-methylprop-1-ene molecule observed with palladium catalysts is strong evidence for a π-allyl dissociative mechanism. royalsocietypublishing.org This mechanism involves the removal of a hydrogen atom from a methyl group to form a symmetrical π-allylic intermediate adsorbed on the catalyst surface. This intermediate allows for the re-addition of a deuterium atom at multiple positions, leading to the scrambling of isotopes throughout the molecule. royalsocietypublishing.org

Vinyl Intermediates: For platinum and rhodium, the selective exchange at the methylene group points to a mechanism involving adsorbed vinyl intermediates. royalsocietypublishing.org In this pathway, a hydrogen is removed from one of the sp²-hybridized carbons of the double bond, forming a vinyl-metal bond. This allows for specific exchange at the terminal positions of the double bond. Some degree of intramolecular double-bond migration via a π-allyl type species may also occur concurrently. royalsocietypublishing.org

Quantification of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is defined as the ratio of the reaction rate of a reactant with a lighter isotope (k_L) to the rate of the same reactant with a heavier isotope (k_H), i.e., KIE = k_L / k_H. wikipedia.org It is a fundamental tool for investigating reaction mechanisms, as it provides information about bond-breaking or bond-forming events in the rate-determining step. princeton.edu

The magnitude of the KIE depends on whether the isotopically substituted bond is broken during the rate-limiting step.

Primary KIE: A large KIE value (typically 2-8 for H/D substitution) is observed when the bond to the isotope is cleaved in the rate-determining step. wikipedia.orglibretexts.org This is due to the difference in zero-point vibrational energies between the C-H and C-D bonds. libretexts.org

Secondary KIE: Smaller KIEs (typically 0.7-1.5) are observed when the bond to the isotope is not broken but is located at or near the reaction center. wikipedia.orglibretexts.org These effects arise from changes in the vibrational environment of the C-H/C-D bond between the ground state and the transition state. princeton.edu

In the study of 2-methylprop-1-ene transformations, KIE measurements are crucial for distinguishing between proposed mechanistic pathways, such as the π-allyl and vinyl intermediate routes in deuterium exchange, or for confirming the rate-limiting step in catalytic cycles. For example, a significant primary KIE upon deuteration of the methyl groups would support the π-allyl mechanism if C-H bond cleavage is rate-limiting.

Table 3: Interpretation of Kinetic Isotope Effects (KIEs)
Type of KIETypical k_H/k_D ValueInterpretationReference
Primary> 2The C-H/C-D bond is broken in the rate-determining step of the reaction. wikipedia.orgprinceton.edu
Secondary (α)~1.0 - 1.3Change in hybridization at the carbon bearing the isotope (e.g., sp² to sp³). No bond breaking at the isotopic position. wikipedia.org
Secondary (β)~1.0 - 1.2Isotope is on a carbon adjacent to the reacting center. Often attributed to hyperconjugation effects stabilizing the transition state. libretexts.org
Inverse< 1The C-H/C-D bond becomes stiffer or more constrained in the transition state compared to the ground state. wikipedia.org

Table of Compound Names

Common Name / Trivial NameIUPAC Name
2-methylprop-1-ene2-methylprop-1-ene
Isobutylene2-methylprop-1-ene
Isoprene2-methylbuta-1,3-diene
FormaldehydeMethanal
tert-Butylamine2-methylpropan-2-amine
PhenolPhenol
4-tert-butylphenol (4-TBP)4-(2-methylpropan-2-yl)phenol
2-tert-butylphenol (2-TBP)2-(2-methylpropan-2-yl)phenol
2,4-di-tert-butylphenol2,4-bis(2-methylpropan-2-yl)phenol
1,3-dioxane1,3-Dioxane
PalladiumPalladium
PlatinumPlatinum
RhodiumRhodium
IridiumIridium
DeuteriumDeuterium
2-methylpropane2-methylpropane
Sulfuric AcidSulfuric Acid
Phosphoric AcidPhosphoric Acid
AmmoniaAmmonia

Other Specific Reaction Pathways of 2-Methylprop-1-ene

This section explores several distinct reaction pathways involving 2-methylprop-1-ene, focusing on oxidation, reduction, substitution, hydrocarbonylation, and metathesis reactions. These transformations highlight the reactivity of the double bond and the adjacent allylic positions, leading to a variety of saturated and functionalized organic compounds.

Oxidation and Reduction Reactions

Oxidation and reduction reactions of 2-methylprop-1-ene primarily target the carbon-carbon double bond, leading to the formation of carbonyl compounds, alcohols, epoxides, or the corresponding alkane.

Oxidation Reactions

Ozonolysis is a prominent oxidation reaction for alkenes. The treatment of 2-methylprop-1-ene with ozone (O₃) cleaves the double bond. Depending on the workup conditions, different products are obtained. quora.comaskfilo.com

Reductive Ozonolysis : When the intermediate ozonide is treated with a reducing agent such as zinc dust and water, it yields two carbonyl compounds. quora.comdoubtnut.com In the case of 2-methylprop-1-ene, the products are propan-2-one (acetone) and methanal (formaldehyde). youtube.comembibe.com

Oxidative Ozonolysis : If the ozonide is worked up with an oxidizing agent like hydrogen peroxide, any aldehyde formed is further oxidized to a carboxylic acid. quora.com

Microbial oxidation presents another pathway. The aerobic bacterium Mycobacterium sp. strain ELW1 can oxidize 2-methylprop-ene to 1,2-epoxy-2-methylpropane (isobutylene oxide). nih.gov This transformation is initiated by an epoxide-generating monooxygenase. nih.gov

Reduction Reactions

The most common reduction reaction for alkenes is catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. study.com For 2-methylprop-1-ene, catalytic hydrogenation yields the saturated alkane, 2-methylpropane. study.com This reaction is typically carried out using transition metal catalysts like nickel, platinum, or palladium at high pressure. study.com

Reaction TypeReagentsMajor Product(s)
Reductive Ozonolysis1. O₃ 2. Zn/H₂OPropan-2-one and Methanal youtube.comembibe.com
Catalytic HydrogenationH₂, Ni/Pt/Pd catalyst2-Methylpropane study.com
Microbial OxidationMycobacterium sp. strain ELW11,2-Epoxy-2-methylpropane nih.gov

Substitution Reactions

While alkenes typically undergo addition reactions, 2-methylprop-1-ene can participate in substitution reactions at the allylic position—the carbon atom adjacent to the double bond. pearson.comvedantu.com This reactivity is due to the stability of the intermediate allylic radical, which is stabilized by resonance. pearson.com

A key example of this is allylic bromination . This reaction occurs when 2-methylprop-1-ene is treated with N-bromosuccinimide (NBS) in the presence of light (hv). pearson.com Instead of adding across the double bond, a bromine atom substitutes one of the hydrogen atoms on the methyl groups. The use of NBS is crucial as it provides a low, steady concentration of bromine radicals, which favors substitution over addition. vedantu.comlibretexts.org The product of this free-radical reaction is 3-bromo-2-methylprop-1-ene. aspirationsinstitute.com

The mechanism proceeds through three main stages: initiation, propagation, and termination. savemyexams.comsavemyexams.com

Initiation : UV light initiates the homolytic cleavage of the N-Br bond in NBS to form a bromine radical. vedantu.com

Propagation : The bromine radical abstracts a hydrogen atom from an allylic position of 2-methylprop-1-ene, forming a resonance-stabilized allylic radical and HBr. This allylic radical then reacts with a Br₂ molecule (generated from the reaction of HBr with NBS) to form the product, 3-bromo-2-methylprop-1-ene, and a new bromine radical, which continues the chain reaction. vedantu.comlibretexts.org

Termination : The reaction ceases when two radicals combine. savemyexams.com

Reaction TypeReagentsMajor Product
Allylic BrominationN-Bromosuccinimide (NBS), light (hv)3-Bromo-2-methylprop-1-ene pearson.comaspirationsinstitute.com

Hydroboration-Oxidation Reactions (e.g., to 2-methylpropan-1-ol)

The synthesis of 2-methylpropan-1-ol from 2-methylprop-1-ene can be achieved through a two-step process known as hydroboration-oxidation. This reaction sequence results in the anti-Markovnikov addition of water across the double bond.

In the first step, hydroboration , 2-methylprop-1-ene reacts with borane (B79455) (B₂H₆). The boron atom adds to the less substituted carbon of the double bond (the CH₂ group), and a hydrogen atom adds to the more substituted carbon. askfilo.com This regioselectivity is a hallmark of the hydroboration reaction.

StepReagentsIntermediate/Product
1. HydroborationB₂H₆ (Diborane)Organoborane intermediate
2. OxidationH₂O₂, OH⁻2-Methylpropan-1-ol askfilo.com

Alkene Metathesis and Related Carbon-Carbon Bond Formations (e.g., transformation to 2,3-dimethylbutane (B166060) and 2,3-dimethylbutenes)

Alkene metathesis is a reaction that involves the redistribution of alkene fragments by the cleavage and reformation of carbon-carbon double bonds, typically catalyzed by metal complexes. wikipedia.org

In the presence of an alumina-supported tungsten hydride catalyst (W(H)₃/Al₂O₃), 2-methylprop-1-ene undergoes a transformation to form 2,3-dimethylbutenes. rsc.orgresearchgate.net This reaction represents a self-metathesis pathway where two molecules of 2-methylprop-1-ene react to form 2,3-dimethyl-2-butene (B165504) and ethene. The formation of 2,3-dimethylbutenes from propene dimerization is also a known industrial process. google.com The resulting 2,3-dimethylbutenes are more stable than the starting 2-methylprop-1-ene due to a greater number of alkyl substituents on the double bond. quora.com

The resulting mixture of 2,3-dimethylbutenes can be subsequently converted to 2,3-dimethylbutane through catalytic hydrogenation . This reduction reaction, similar to the one described in section 3.5.1, saturates the double bond to form the corresponding alkane. doubtnut.com

Reaction TypeCatalyst/ReagentsReactant(s)Product(s)
Alkene MetathesisW(H)₃/Al₂O₃2-Methylprop-1-ene2,3-Dimethylbutenes rsc.orgresearchgate.net
Catalytic HydrogenationH₂, Metal Catalyst (e.g., Pd, Pt)2,3-Dimethyl-2-butene2,3-Dimethylbutane doubtnut.com

Computational and Theoretical Chemistry Studies of 2 Methylprop 1 Ene Reactivity

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are at the forefront of understanding the reactivity of 2-methylprop-1-ene (B12662633) at the electronic level. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Elucidation of Reaction Mechanisms and Transition State Analysis

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of reactions involving 2-methylprop-1-ene, allowing for the detailed elucidation of reaction mechanisms and the characterization of transient species like transition states.

A theoretical investigation into the reaction of isobutene with the silyl (B83357) radical (SiH₃) using the composite electronic structure method CBS-QB3 has revealed a detailed kinetic mechanism. researchgate.netrsc.org This study identified two primary reaction pathways: the addition of the SiH₃ radical to the double bond and H-abstraction by the SiH₃ radical. researchgate.netrsc.org The addition pathway leads to the formation of two main products, while the H-abstraction pathway results in two different product channels. researchgate.netrsc.org Through transition state analysis, the adduct P3 was identified as the most thermodynamically and kinetically favored intermediate at temperatures below 900 K. researchgate.netrsc.org However, at temperatures exceeding 900 K, other products become more prominent. researchgate.netrsc.org

Similarly, DFT calculations have been employed to study the ene reactions of alkenes, providing insights into the geometries of the transition structures and the energetics of the reactions. theisticscience.com These studies show that the degree of asynchronicity in the transition state can be influenced by the stability of possible radical intermediates. theisticscience.com

Table 1: Key Findings from Quantum Chemical Studies on 2-Methylprop-1-ene Reaction Mechanisms
ReactionComputational MethodKey FindingsReference
Isobutene + SiH₃CBS-QB3Two primary pathways: addition and H-abstraction. Adduct P3 is the most stable intermediate below 900 K. researchgate.netrsc.org
Ene reactions of alkenesDFT (Becke3LYP/6-31G*)Transition structures exhibit varying degrees of asynchronicity related to radical intermediate stability. theisticscience.com

Energy Profile and Activation Energy Calculations (e.g., Keto-Enol Tautomerism)

While 2-methylprop-1-ene itself does not undergo keto-enol tautomerism, its ozonolysis product, acetone (B3395972), does. nih.govcomporgchem.com Computational studies have extensively investigated the keto-enol tautomerism of acetone, providing valuable data on the energy profile and activation energies of this fundamental reaction.

The keto form of a simple carbonyl compound is generally more stable than the enol form. wikipedia.org For acetone, the keto tautomer is favored by more than 99.999%. wikipedia.org This preference is largely due to the greater strength of the C=O double bond compared to the C=C double bond. wikipedia.org

Ab initio molecular dynamics simulations have been used to study the keto-enol interconversion of acetone in both the gas phase and in aqueous solution. osti.gov These simulations reveal that the deprotonation of the carbon atom is the rate-limiting step in this transformation. researchgate.net In solution, water molecules play an active role by forming hydrogen-bonded chains that facilitate proton transfer from the carbon to the oxygen atom. researchgate.net

Theoretical calculations using various methods, including DFT and composite procedures, have been benchmarked against experimental gas-phase free energies of tautomerization for several carbonyl compounds. frontiersin.org For instance, the M06/6-31+G(d,p) level of theory has shown a mean absolute error of only 0.71 kcal/mol in predicting these energies. frontiersin.org

Table 2: Calculated Thermodynamic and Kinetic Parameters for Acetone Keto-Enol Tautomerism
ParameterComputational MethodCalculated Value (kcal/mol)Reference
Enthalpy of Tautomerization (Gas Phase)Not Specified12.8 - 13.8 researchgate.net
Free Energy of Tautomerization (Gas Phase)M06/6-31+G(d,p)(MAE of 0.71) frontiersin.org
Activation Energy (Uncatalyzed)G3SX56.6 (for ethenol to acetaldehyde) frontiersin.org
Activation Energy (Formic Acid Catalyzed)B3LYP/6-31G(2df,p)5.6 (for ethenol to acetaldehyde) frontiersin.org

Prediction and Interpretation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of a reaction. libretexts.org Computational chemistry plays a crucial role in both predicting and interpreting KIEs, providing detailed insights into reaction mechanisms. mdpi.com

A high-temperature shock tube study of the reaction between isobutene and hydroxyl (OH) radicals utilized deuterated isotopes (isobutene-1-d₂, isobutene-3-d₆, and isobutene-d₈) to elucidate the branching ratios of allylic and vinylic H-abstraction. diva-portal.orgrsc.org The experimental results showed that H-abstraction from the allylic positions is the dominant pathway, accounting for approximately 75% of the total reaction rate across the studied temperature range. diva-portal.orgrsc.org

While this study was primarily experimental, theoretical calculations of KIEs are essential for a complete understanding. The magnitude of the KIE can indicate the extent of bond breaking in the transition state. mdpi.com For instance, a large primary KIE is expected when a C-H bond is broken in the rate-determining step. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization or steric environment at the transition state. libretexts.org

DFT calculations have been successfully used to compute KIEs that are in excellent agreement with experimental values for various reactions. These computational models can help to distinguish between different proposed mechanisms and provide a detailed picture of the transition state structure.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes such as polymerization and conformational changes. nih.gov

A theoretical study of the cationic polymerization of isobutylene (B52900) catalyzed by t-BuCl/ethylaluminum dichloride (EADC) in the presence of bis(2-chloroethyl)ether (CEE) utilized ab initio molecular dynamics (AIMD) and metadynamics simulations. rsc.org The simulations revealed a two-step mechanism for the initiation of polymerization. rsc.org By calculating the free energy landscapes, the study also explained why CEE is a more effective co-catalyst than other ethers like diisopropyl ether. rsc.org Furthermore, the simulations showed that the free energy barrier for chain propagation gradually decreases as the polymer chain grows. rsc.org

Modeling of Chemical Equilibria in Solution

Understanding and modeling chemical equilibria in solution is crucial for process design and optimization. Computational methods are increasingly used to predict phase equilibria for mixtures containing 2-methylprop-1-ene.

The vapor-liquid equilibria of the ternary system containing isobutane, 2-methylprop-1-ene, and ethanol (B145695) have been measured and modeled over a range of temperatures. The experimental data were compared with calculations using the modified Redlich-Kwong (RK) and predictive Soave-Redlich-Kwong (PSRK) equations of state. The modified RK equation of state, with previously determined binary interaction parameters, showed good agreement with the experimental data.

Furthermore, a novel computer simulation method, the reaction Gibbs ensemble Monte Carlo (RGEMC) method, has been developed to calculate phase equilibria in multicomponent mixtures. mdpi.com This method has been applied to binary systems involving isobutene, methanol (B129727), methyl tert-butyl ether, and n-butane, with predictions of comparable accuracy to established thermodynamic models. mdpi.com

Prediction of Reaction Kinetics and Product Branching Ratios (e.g., Ozonolysis)

Computational chemistry is a powerful tool for predicting the kinetics and product distributions of complex reactions like ozonolysis. The reaction of 2-methylprop-1-ene with ozone proceeds through the formation of a primary ozonide, which then decomposes to a Criegee intermediate and a carbonyl compound. In the case of 2-methylprop-1-ene, this reaction yields acetone and formaldehyde (B43269). nih.govcomporgchem.com

Theoretical studies on the ozonolysis of various alkenes have been conducted to determine rate constants and product branching ratios. These studies often employ high-level computational methods to map the potential energy surface of the reaction. The results indicate that the reactivity of the alkene and the distribution of products are influenced by factors such as the nature of the substituent groups on the double bond.

For the reaction of 2-methylprop-1-ene with OH radicals, experimental studies using deuterated isotopes have determined the branching ratios for H-abstraction from different positions. diva-portal.orgrsc.org These experiments found that abstraction from the allylic methyl groups is the major pathway. diva-portal.orgrsc.org Such experimental data is invaluable for benchmarking and refining theoretical models of reaction kinetics.

Table 3: Predicted Products and Key Kinetic Features for Selected Reactions of 2-Methylprop-1-ene
ReactionPredicted Major ProductsKey Kinetic/Mechanistic FeatureReference
OzonolysisAcetone, FormaldehydeProceeds via a primary ozonide and Criegee intermediate. nih.govcomporgchem.com
Reaction with OH radical2-methylallyl radical + H₂OAllylic H-abstraction is the dominant pathway (~75%). diva-portal.orgrsc.org
Reaction with SiH₃ radicalAddition and H-abstraction productsAddition is favored at lower temperatures. researchgate.netrsc.org

Gas-Phase Dissociation Studies of Derivatives

The gas-phase dissociation of 2-methylprop-1-ene derivatives has been a subject of significant interest in computational and theoretical chemistry, providing insights into reaction mechanisms, bond energies, and the dynamics of unimolecular reactions. These studies often employ techniques such as photodissociation and pyrolysis, coupled with advanced computational methods to elucidate complex dissociation pathways.

One of the most extensively studied derivatives is the 2-methylallyl radical (isobutenyl radical), which is formed from the H-atom abstraction of 2-methylprop-1-ene. The photodissociation dynamics of this radical have been investigated following electronic excitation. Upon ultraviolet (UV) excitation, the 2-methylallyl radical undergoes dissociation through two primary channels. The major pathway involves the statistical unimolecular decomposition of the highly vibrationally excited "hot" radical, following internal conversion from the electronically excited state. This leads to the formation of methylenecyclopropane (B1220202) and a hydrogen atom. A minor, non-statistical channel results in the formation of 1,3-butadiene (B125203) and a hydrogen atom. nist.gov This latter pathway is characterized by a large kinetic energy release and an anisotropic angular distribution of the products. nist.gov

Experimental and theoretical studies have determined the dissociation rates and kinetic energy release for these processes. For the major C-H bond fission channel leading to methylenecyclopropane, the dissociation is consistent with statistical rate theories, showing no evidence of nonstatistical behavior. guidechem.comgoogle.com High-level ab initio calculations have been employed to map the potential energy surfaces and identify the transition states for these dissociation and isomerization pathways. google.comnist.gov

Another class of derivatives that has been investigated is halogenated 2-methylprop-1-enes. For instance, the photolysis of 1,3-diiodo-2-methyl-prop-1-ene in the gas phase has been studied. Upon irradiation with UV light, this molecule undergoes C-I bond cleavage to produce various isomeric iodo-2-methyl-prop-1-en-yl radicals. The subsequent reactions and rearrangements of these radical intermediates are of interest in understanding the formation of more complex molecules.

Furthermore, the photodissociation of nitro-derivatives has been explored. Studies on 2-methyl-2-nitropropane (B1294617), a related saturated compound, provide insights that can be relevant to its unsaturated counterpart. The photodissociation of 2-methyl-2-nitropropane at wavelengths of 193 nm and 248 nm has been shown to produce electronically excited NO2 and OH radicals. The formation of the OH fragment is believed to occur from the decomposition of HONO, which is a primary product of molecular elimination from the nitroalkane and is formed with sufficient internal energy to dissociate further. nih.gov The translational energies of the OH fragments have been measured, providing information on the energy partitioning in the dissociation process. nih.gov

Dissociation Channels of 2-Methylallyl Radical
ReactantExcitation MethodMajor ProductsMinor ProductsDissociation Type
2-Methylallyl RadicalUV Photodissociation (226-246 nm)Methylenecyclopropane + H1,3-Butadiene + H (~2% branching ratio)Statistical (major), Non-statistical (minor)
Translational Energies of OH Fragment from 2-Methyl-2-Nitropropane Photodissociation
Wavelength (nm)Translational Energy (kcal mol-1)
24817.5 ± 4.1
19322.0 ± 3.2

Advanced Spectroscopic and Chromatographic Characterization in 2 Methylprop 1 Ene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

NMR spectroscopy is an indispensable tool for the mechanistic analysis of organic and organometallic reactions involving 2-methylprop-1-ene (B12662633). ed.ac.uk It allows for non-destructive, quantitative analysis of species directly in the reaction solution, providing detailed structural information in real-time. ed.ac.ukresearchgate.net

While "signal enhancement" is not the direct outcome, the use of deuterium (B1214612) (²H or D), an isotope of hydrogen, is critical for simplifying complex proton (¹H) NMR spectra and enabling clearer interpretation. The nucleus of deuterium does not have the same nuclear spin properties as a proton and does not produce a signal in the ¹H NMR spectrum. studymind.co.uk

Spectral Simplification: In mechanistic studies, selectively replacing specific hydrogen atoms in a 2-methylprop-1-ene molecule with deuterium atoms removes their corresponding signals from the ¹H NMR spectrum. This isotopic labeling helps to assign signals in complex molecules and to probe the specific roles of different protons in a reaction mechanism. studymind.co.uk

Use of Deuterated Solvents: The most common application of deuteration in NMR is the use of deuterated solvents (e.g., chloroform-d, CDCl₃; DMSO-d₆). docbrown.infodocbrown.infosimsonpharma.com Since the analyte concentration is typically much lower than the solvent concentration, using a standard proton-containing solvent would create a massive solvent signal that would obscure the signals from the compound of interest. simsonpharma.com Deuterated solvents are transparent in ¹H NMR, ensuring that only the signals from the analyte are observed. sigmaaldrich.com Modern spectrometers also use the deuterium signal from the solvent to "lock" the magnetic field, which stabilizes its strength and improves spectral resolution. simsonpharma.com

NMR spectroscopy is uniquely suited for monitoring chemical reactions as they occur, providing both structural and quantitative data over time. nih.gov This is particularly valuable for studying the polymerization of 2-methylprop-1-ene, a cornerstone of its industrial use.

Kinetic Analysis: By acquiring NMR spectra at regular intervals, researchers can track the disappearance of reactant signals (e.g., the vinyl protons of 2-methylprop-1-ene) and the appearance of product signals. uni-mainz.de The integration of these peaks is directly proportional to the concentration of the species, allowing for the determination of reaction rates and kinetic orders. researchgate.netuni-mainz.de

Structural Elucidation: ¹H and ¹³C NMR spectra provide definitive structural information about the reactants, intermediates, and final products. For 2-methylprop-1-ene, the symmetry of the molecule results in two distinct signals in the ¹H NMR spectrum and three signals in the ¹³C NMR spectrum, corresponding to the different chemical environments of the protons and carbon atoms. docbrown.infodocbrown.infostudy.com Changes in these chemical shifts during a reaction provide direct evidence of bond formation and structural transformations.

Interactive Table: Typical NMR Kinetic Data for 2-Methylprop-1-ene Polymerization
Time (min)Reactant Integral (2-methylprop-1-ene)Product Integral (Polyisobutylene)% Conversion
0100.00.00%
1075.224.824.8%
2051.148.948.9%
3029.870.270.2%
605.594.594.5%

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Quantification

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for analyzing the volatile products and derivatives of 2-methylprop-1-ene reactions.

As a highly volatile organic compound (VOC), the analysis of 2-methylprop-1-ene requires carefully optimized GC-MS parameters to achieve good peak shape and resolution. researchgate.net

GC Column Selection: While non-polar columns (e.g., DB-5) can be used, medium-polarity columns (e.g., DB-624) often provide better results for highly volatile compounds, minimizing peak tailing and improving separation from other volatile components. researchgate.net Columns with a thicker stationary phase film (e.g., 1.4 µm) are also recommended to improve the retention of volatile analytes. researchgate.net

Injector and Oven Parameters: A split injection is typically necessary to avoid overloading the column with a low-boiling analyte. The initial oven temperature should be set well below the boiling point of 2-methylprop-1-ene (-7°C) to ensure proper focusing of the analyte at the head of the column, preventing broad or split peaks. researchgate.net

MS Detector Parameters: The temperatures of the ion source and quadrupole are critical and are typically optimized between 250-280°C and 150°C, respectively, to ensure efficient ionization without thermal degradation. agilent.com The detector gain must be set to allow for the detection of both high and low concentration analytes within the target range. agilent.com

Interactive Table: Optimized GC-MS Parameters for Volatile Alkene Analysis
ParameterOptimized SettingRationale
GC Column Restek Rxi-624Sil MS (30m x 0.25mm x 1.4µm)Medium polarity and thick film for better retention and peak shape of VOCs. go-jsb.co.uk
Inlet Type Split/SplitlessUse split mode to prevent column overload; split ratio adjusted based on concentration.
Inlet Temperature 150°CHigh enough to ensure volatilization without causing degradation.
Oven Program 35°C (hold 5 min), then ramp 10°C/min to 220°CLow initial temperature to focus volatile analytes. researchgate.net
Carrier Gas HeliumInert carrier gas with good efficiency.
MS Source Temp. 250°COptimal for ionization of many organic compounds. agilent.com
MS Quad Temp. 150°CStandard condition for good performance. agilent.com

GC-MS is a primary tool for analyzing the distribution of isotopes in molecules, which is fundamental to mechanistic studies using labeled reagents. medwinpublishers.com When a reaction is performed with an isotopically labeled version of 2-methylprop-1-ene (e.g., containing ¹³C or ²H), GC-MS can be used to determine the location and quantity of the labels in the products.

The gas chromatograph separates the various products, and as each compound enters the mass spectrometer, it is ionized and fragmented. The mass analyzer measures the mass-to-charge ratio of the molecular ion and its fragments. A molecule containing a heavier isotope (like ¹³C instead of ¹²C) will have a molecular ion peak at a higher mass. By comparing the abundances of these isotopic peaks, the degree and position of isotopic labeling can be precisely determined. nih.govbiorxiv.org This information is crucial for tracing the pathways of atoms through complex reaction mechanisms. nih.govresearchgate.net

Mass Spectrometry Techniques (e.g., Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), High-Resolution Mass Spectrometry (HRMS))

While GC-MS is ideal for volatile and thermally stable compounds, many reaction intermediates, catalysts, and high-molecular-weight products associated with 2-methylprop-1-ene chemistry are not amenable to GC analysis. Advanced MS techniques using soft ionization methods are essential for their characterization. researchgate.net

Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. researchgate.net This makes it exceptionally well-suited for analyzing thermally labile organometallic catalysts, charged reaction intermediates, and oligomers or polymers formed from 2-methylprop-1-ene that cannot be volatilized. researchgate.netd-nb.info

Tandem Mass Spectrometry (MS/MS): In MS/MS, an ion of a specific mass-to-charge ratio is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov This technique provides detailed structural information, allowing researchers to piece together the structure of an unknown product or intermediate by analyzing its fragmentation pattern. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or FT-ICR analyzers, measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 parts per million). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. nih.gov For research on 2-methylprop-1-ene, HRMS is invaluable for identifying unexpected byproducts or characterizing novel derivatives where the chemical formula is unknown.

Interactive Table: Comparison of Advanced Mass Spectrometry Techniques
TechniqueIonization MethodKey AdvantageApplication in 2-Methylprop-1-ene Research
ESI-MS Electrospray (soft)Analyzes non-volatile, charged, or thermally sensitive molecules directly from solution. researchgate.netCharacterizing organometallic catalysts, charged polymerization intermediates. d-nb.info
ESI-MS/MS Electrospray (soft)Provides detailed structural information through controlled fragmentation of selected ions. nih.govElucidating the structure of unknown reaction products and intermediates. nih.gov
HRMS Various (e.g., ESI)Delivers highly accurate mass measurements, enabling determination of elemental formulas. nih.govIdentifying unknown byproducts and confirming the composition of newly synthesized derivatives.

Fragmentation Chemistry and Gas-Phase Dissociation Studies

In the analysis of 2-methylprop-1-ene, mass spectrometry is a critical tool for elucidating its structure and behavior under ionization. When a molecule of 2-methylprop-1-ene is introduced into a mass spectrometer, it is bombarded by high-energy electrons, leading to the removal of one of its own electrons to form a positively charged molecular ion, [M•]⁺. docbrown.infochemguide.co.uk This molecular ion is energetically unstable and can subsequently break apart into smaller, positively charged fragments and uncharged radical species. chemguide.co.uklibretexts.org Only the charged fragments are detected by the mass spectrometer, producing a unique fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint. chemguide.co.uk

The initial ionization process for 2-methylprop-1-ene (M) can be represented as: M(g) + e⁻ → [M•]⁺(g) + 2e⁻ docbrown.info

The resulting molecular ion for 2-methylprop-1-ene, [C₄H₈]⁺, has a mass-to-charge ratio (m/z) of 56. Following its formation, this ion undergoes various fragmentation pathways. The stability of the resulting carbocation fragments significantly influences the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uklibretexts.org The most abundant fragment ion generates the 'base peak', which is assigned a relative intensity of 100. docbrown.info

Key fragmentation patterns observed in the mass spectrum of 2-methylprop-1-ene are detailed below.

Table 1: Prominent Ion Peaks in the Mass Spectrum of 2-Methylprop-1-ene

m/z ValueProposed Ion FragmentFormulaSignificance
56Molecular Ion[C₄H₈]⁺Represents the intact ionized molecule.
41Allyl Cation[C₃H₅]⁺A major fragment, often the base peak, formed by the loss of a methyl radical (•CH₃). This is a particularly stable carbocation.
39Cyclopropenyl Cation[C₃H₃]⁺Formed by the loss of H₂ from the [C₃H₅]⁺ fragment.
27Vinyl Cation[C₂H₃]⁺Represents a smaller fragmentation product.

Characterization of Complex Reaction Mixtures

2-Methylprop-1-ene (isobutylene) is a key feedstock in various industrial chemical processes, such as oligomerization, which inevitably result in complex reaction mixtures. mdpi.com The selective oligomerization of isobutylene (B52900), for instance, is utilized to produce valuable products like isooctane (via dimerization and subsequent hydrogenation), a component used to improve the octane (B31449) rating of gasoline. mdpi.comwikipedia.org This process is often performed in mixed C4 streams containing other butene isomers. mdpi.com

Characterizing the resultant product mixture is essential for process optimization and quality control. Gas chromatography (GC) is a primary analytical technique employed for this purpose. In a typical analysis of isobutylene oligomerization, the gas-phase components of the reaction are collected and injected into a gas chromatograph. mdpi.com The instrument separates the different components based on their boiling points and interactions with the stationary phase of the column. A detector then identifies the quantity of each component.

Research into the selective oligomerization of isobutylene using catalysts like Co/BETA-loaded molecular sieves demonstrates the complexity of the reaction products. The process aims to maximize the yield of C8 oligomers (diisobutylene) while minimizing the formation of higher oligomers such as C12 (triisobutylene) and the loss of other isomers like n-butene. mdpi.com

Table 2: Typical Product Distribution in Selective Isobutylene Oligomerization

ParameterValueAnalytical Method
Isobutylene Conversion74%Gas Chromatography (GC)
C8 Selectivity~70%Gas Chromatography (GC)
C12 FormationSuppressed by catalystGas Chromatography (GC)
n-Butene LossMinimizedGas Chromatography (GC)
Data derived from studies on Co/BETA-loaded molecular sieve catalysts under optimized conditions. mdpi.com

Other Advanced Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) in Related Chemical Systems

While gas chromatography is suitable for volatile compounds like 2-methylprop-1-ene and its direct oligomers, High-Performance Liquid Chromatography (HPLC) is indispensable for the analysis of non-volatile derivatives. An example is the analysis of Sodium 2-methylprop-2-ene-1-sulfonate, a sulfonated derivative of isobutylene.

This type of analysis is typically performed using reverse-phase (RP) HPLC. sielc.com In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For Sodium 2-methylprop-2-ene-1-sulfonate, a scalable RP-HPLC method has been developed that can be used for both analytical quantification and preparative separation of impurities. sielc.com

Table 3: HPLC Method for Sodium 2-methylprop-2-ene-1-sulfonate Analysis

ParameterSpecification
TechniqueReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
ColumnNewcrom R1 (a reverse-phase column with low silanol activity)
Mobile PhaseA mixture of acetonitrile (MeCN) and water, with phosphoric acid as an additive.
Mass Spectrometry CompatibilityFor MS-compatible applications, phosphoric acid is replaced with formic acid. sielc.com

X-ray Crystallographic Analysis of Derived Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. While 2-methylprop-1-ene itself is a gas under standard conditions, many of its derivatives can be synthesized as crystalline materials suitable for crystallographic analysis. wikipedia.org This technique provides invaluable information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding reaction mechanisms and the properties of new materials.

An example in a related area of research is the synthesis and structural characterization of spiro bi(metallacycloprop-1-ene) complexes. rsc.orgresearchgate.net These compounds, which can be derived from reactions involving alkynes and metal complexes, represent a unique class of organometallic structures. X-ray diffraction analysis of a synthesized rhenium complex, Re{η²-C(Ph)=CH(PPh₃)}₂Cl₃, confirmed its novel spiro bi(metallacycloprop-1-ene) structure. researchgate.net The analysis revealed the precise arrangement of the two metallacycloprop-1-ene rings around the central rhenium atom.

Table 4: Selected Crystallographic Data for a Rhenium-Derived Bi(metallacycloprop-1-ene) Complex

Structural ParameterMeasured Value (Å or °)Significance
Re=C Bond Lengths1.903(3) ÅIndicates double bond character between the metal and carbon atoms. researchgate.net
Re-C Bond Lengths2.205(3) - 2.211(3) ÅRepresents the single bond component within the metallacycle. researchgate.net
C-C Bond Length within Ring1.467(4) ÅIntermediate bond length, characteristic of the strained ring system. researchgate.net
C=Re=C Bond Angle93.19(12)°Shows the orthogonal arrangement of the two double bonds to the metal center. researchgate.net

Derivatization Chemistry and Its Role in Analytical Research

Strategies for Enhancing Analyte Volatility and Stability for Chromatographic Analysis

For many non-volatile and thermally labile compounds, such as polyols, carbohydrates, and amino acids, direct analysis by gas chromatography (GC) is not feasible. Derivatization is employed to transform these polar molecules into more volatile and thermally stable derivatives, making them amenable to GC analysis.

Silylation is a common derivatization technique that involves the replacement of active hydrogen atoms in functional groups like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analytes.

A novel class of silylating agents, silyl 2-methylprop-2-ene-1-sulfinates, has been developed for the efficient derivatization of polyols and carbohydrates. nih.govresearchgate.net These reagents can silylate even sterically hindered, epimerizable, and base-sensitive alcohols under neutral conditions at room temperature. nih.govresearchgate.net The byproducts of this reaction are volatile sulfur dioxide and isobutylene (B52900) (2-methylprop-1-ene), which simplifies sample workup to mere solvent evaporation. nih.govresearchgate.net This method is effective for the per-O-silylation of polyols, hydroxy carboxylic acids, and carbohydrates, enabling their qualitative and quantitative analysis by GC. nih.govresearchgate.net

For amino acids, derivatization is crucial for their analysis by various chromatographic techniques. While silylation is one approach, other reagents are also designed to target the amino group specifically, enhancing their detection in complex matrices. mdpi.comnih.gov

Trimethylsilyl 2-methylprop-2-ene-1-sulfinate:

This reagent and its analogues (e.g., triethylsilyl, tert-butyldimethylsilyl, and triisopropylsilyl 2-methylprop-2-ene-1-sulfinates) are synthesized through a copper-catalyzed sila-ene reaction of the corresponding methallylsilanes with sulfur dioxide. nih.gov The high reactivity of these reagents is demonstrated by the successful synthesis of sterically hindered per-O-tert-butyldimethylsilyl-α-D-glucopyranose. nih.govresearchgate.net

The key advantage of using Trimethylsilyl 2-methylprop-2-ene-1-sulfinate is the clean reaction profile. The derivatization of polyhydroxy compounds proceeds efficiently, and the volatile nature of the byproducts, sulfur dioxide and isobutylene, facilitates an easy workup, which is often limited to solvent evaporation. nih.govresearchgate.net This makes it a powerful reagent for both preparative silylation and derivatization for GC analysis. nih.govresearchgate.net

2-Nitrophenylsulfonyl moiety-based reagents:

For the analysis of amino acids, including taurine, novel derivatization reagents incorporating a 2-nitrophenylsulfonyl (nosyl) moiety have been developed. mdpi.comnih.gov An example is 2,5-dioxopyrrolidin-1-yl(4-(((2-nitrophenyl)sulfonyl)oxy)-6-(3-oxomorpholino)quinoline-2-carbonyl)pyrrolidine-3-carboxylate (Ns-MOK-β-Pro-OSu). mdpi.comnih.gov This reagent is designed to react with the primary amino group of amino acids. mdpi.comnih.gov

The derivatized amino acids can be determined using ultra-high-performance liquid chromatography with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS). mdpi.comnih.gov A significant feature of this derivatization is the generation of a characteristic fragment ion corresponding to the 2-nitrobenzenesulfonylate moiety (C6H4N1O5S) in the negative ion mode. mdpi.comnih.gov This common fragment ion allows for high selectivity and sensitivity in detecting various amino acid derivatives. mdpi.comnih.gov

Applications in Quantitative and Qualitative Analysis of Complex Samples

The derivatization reagents discussed above have practical applications in the analysis of real-world complex samples.

The per-O-silylation of polyols, hydroxy carboxylic acids, and carbohydrates using trimethylsilyl 2-methylprop-2-ene-1-sulfinate has been successfully coupled with GC for both qualitative and quantitative analysis of these nonvolatile polyhydroxy compounds. nih.govresearchgate.net This method has been applied to the GC-MS quantitative analysis of ribose and malic acid as representative polyhydroxylated organic compounds. researchgate.net

The 2-nitrophenylsulfonyl moiety-based reagent, Ns-MOK-β-Pro-OSu, has been used for the determination of 18 different amino acids in Japanese littleneck clams. mdpi.comnih.gov The high selectivity of the method, based on the characteristic fragment ion, enabled the quantification of amino acids like taurine, valine, glutamine, glutamic acid, and arginine in the clam samples. mdpi.comnih.gov

The following table summarizes the applications of these novel derivatization reagents.

Table 1: Applications of Novel Derivatization Reagents
Reagent Analyte Class Analytical Technique Application Example Reference
Trimethylsilyl 2-methylprop-2-ene-1-sulfinate Polyols, Carbohydrates, Hydroxy Carboxylic Acids GC, GC-MS Qualitative and quantitative analysis of nonvolatile polyhydroxy compounds like ribose and malic acid. nih.gov, researchgate.net
Ns-MOK-β-Pro-OSu Amino Acids UHPLC-HRMS/MS Determination of 18 amino acids, including taurine, in Japanese littleneck clams. mdpi.com, nih.gov

Derivatization for Advanced Spectrometric Investigations (e.g., Fixed-Charge Peptide Radicals)

In mass spectrometry-based proteomics, derivatization can be used to introduce a fixed charge onto peptides. This strategy enhances ionization efficiency and can direct fragmentation pathways in tandem mass spectrometry (MS/MS), leading to more comprehensive sequence information. nih.govmdpi.comnih.gov

Attaching a fixed-charge tag, such as a quaternary ammonium (B1175870) or phosphonium (B103445) group, to a peptide can significantly increase its ionization efficiency, enabling ultra-sensitive detection. mdpi.comnih.gov This is particularly useful for the analysis of low-abundance peptides. mdpi.com For instance, derivatizing the carboxyl groups of tryptic peptides with a quaternary amine labeling reagent generates more highly charged peptide ions that fragment efficiently by electron transfer dissociation (ETD). nih.gov This leads to a substantial increase in peptide identifications and sequence coverage. nih.gov

In the context of cysteine-containing peptides, a strategy involves capturing the peptides on a resin and then tagging them with a fixed-charge reagent like 2,4,6-triphenylpyrylium (B3243816) salt to form 2,4,6-triphenylpyridinium derivatives. mdpi.com This modification enhances the ionization efficiency for sensitive mass spectrometry analysis. mdpi.com

While the specific derivatization reagents Trimethylsilyl 2-methylprop-2-ene-1-sulfinate and 2-Nitrophenylsulfonyl moiety-based reagents are primarily designed for chromatographic applications, the principles of derivatization for enhanced spectrometric analysis are broadly applicable. The introduction of specific moieties to control ionization and fragmentation is a powerful tool in advanced spectrometric investigations. For example, the fragmentation of peptides modified with fixed-charge tags like 2,4,6-triphenylopyridinium (TPP) and tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) has been studied in detail using collision-induced dissociation (CID) and electron-capture dissociation (ECD). nih.gov The ECD fragmentation of TMPP-modified peptides results in intense fragment ions derived from the fixed-charge tag, which can serve as reporter ions. nih.gov

The table below provides examples of fixed-charge derivatization reagents and their effects in mass spectrometry.

Table 2: Examples of Fixed-Charge Derivatization Reagents for Peptides
Reagent Type Target Functional Group Effect in Mass Spectrometry Reference
Quaternary Amine Reagents Carboxyl groups Increased charge state, enhanced ETD fragmentation efficiency nih.gov
2,4,6-Triphenylpyrylium salt Lysine ε-amino group (after cysteine capture) Introduction of a fixed positive charge, enhanced ionization efficiency mdpi.com
N,N,N-triethylammonium (TEA) Peptide N-terminus/Lysine Increased ionization efficiency, charge-directed fragmentation nih.gov
tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) Peptide N-terminus/Lysine Increased ionization efficiency, formation of reporter ions in ECD nih.gov

Environmental and Atmospheric Chemical Studies of 2 Methylprop 1 Ene

Tropospheric Degradation Mechanisms

The primary removal pathways for 2-methylprop-1-ene (B12662633) in the troposphere are through reactions with ozone (O₃), the hydroxyl radical (OH), and the nitrate (B79036) radical (NO₃). These degradation processes are critical in determining the compound's atmospheric persistence and its impact on atmospheric composition.

The gas-phase reaction of 2-methylprop-1-ene with ozone is a significant degradation pathway, particularly during the night or in polluted environments where ozone concentrations can be high. The reaction proceeds via the Criegee mechanism, which involves the electrophilic addition of ozone to the double bond to form an unstable primary ozonide (POZ). researchgate.net This POZ rapidly decomposes through two main channels, yielding a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). researchgate.net

For the asymmetrical 2-methylprop-1-ene, the decomposition of the primary ozonide leads to two pairs of products:

Acetone (B3395972) ((CH₃)₂CO) and formaldehyde (B43269) Criegee intermediate (CH₂OO)

Formaldehyde (HCHO) and acetone Criegee intermediate ((CH₃)₂COO)

These Criegee intermediates are formed with a significant amount of internal energy. researchgate.net A fraction of these "hot" CIs can be collisionally stabilized by other molecules in the air, forming stabilized Criegee intermediates (SCIs). The remaining excited CIs undergo rapid unimolecular decomposition to form various products, including OH radicals. researchgate.netrsc.org SCIs are important as they can participate in bimolecular reactions with atmospheric trace gases like sulfur dioxide (SO₂), nitrogen dioxide (NO₂), and water vapor, influencing the formation of inorganic and organic aerosols. rsc.orgrsc.org

Experimental studies have determined the yield of stabilized Criegee intermediates from the ozonolysis of 2-methylprop-1-ene. The stabilization of a given CI is influenced by the size of its carbonyl co-product; a larger co-product takes away more energy from the POZ decomposition, resulting in a lower mean energy distribution for the nascent CI population and thus a higher probability of stabilization. rsc.org

Stabilized Criegee Intermediate (SCI) Yield from 2-Methylprop-1-ene Ozonolysis
Criegee IntermediateCo-productTotal SCI YieldSource
(CH₃)₂COO and CH₂OOFormaldehyde and Acetone0.17 (± 0.03) - 0.21 (± 0.04) rsc.org

During daylight hours, the reaction with the hydroxyl (OH) radical is the dominant atmospheric loss process for 2-methylprop-1-ene. copernicus.org The OH radical, often referred to as the "detergent" of the troposphere, is a powerful oxidizing agent that initiates the degradation of most volatile organic compounds (VOCs). unito.it The reaction of OH with 2-methylprop-1-ene proceeds primarily through the addition of the OH radical to the carbon-carbon double bond, forming a hydroxyalkyl radical. This radical then reacts rapidly with molecular oxygen (O₂) to form a hydroxyalkyl peroxy radical (RO₂).

The atmospheric lifetime (τ) of 2-methylprop-1-ene with respect to a specific oxidant is inversely proportional to the reaction rate constant (k) and the concentration of that oxidant ([X]). The lifetime can be calculated using the formula: τ = 1 / (k[X]). mdpi.com

The rate constant for the reaction of 2-methylprop-1-ene with OH is well-established, allowing for the calculation of its atmospheric lifetime. Given the high reactivity of 2-methylprop-1-ene with OH radicals, its lifetime is typically on the order of hours. copernicus.orgmdpi.com This short lifetime means that its impact is largely confined to the local and regional scales. In contrast, its lifetime with respect to ozonolysis is longer, except in areas with very high ozone concentrations. mdpi.com

Atmospheric Lifetimes of 2-Methylprop-1-ene with Major Oxidants
OxidantTypical Tropospheric Concentration (molecules cm⁻³)Atmospheric Lifetime (τ)Source
OH Radical5–15 × 10⁶~2.44 hours copernicus.orgmdpi.com
Ozone (O₃)7 × 10¹¹ (average) - 4.57 × 10¹² (polluted)~32 hours (average) - ~5 hours (polluted) mdpi.com
Nitrate Radical (NO₃)Variable (nighttime oxidant)~0.023 hours mdpi.com

Modeling of Atmospheric Chemical Processes and Reactivity Trends

Atmospheric chemical models are essential tools for understanding and predicting air quality. harvard.edu These models, such as the Community Multiscale Air Quality (CMAQ) model and GEOS-Chem, use chemical mechanisms to simulate the complex interactions between emissions, chemical transformations, and atmospheric transport. harvard.edunoaa.gov The chemistry of 2-methylprop-1-ene is represented in these mechanisms, such as the Carbon Bond, SAPRC (Statewide Air Pollution Research Center), and RACM (Regional Atmospheric Chemistry Mechanism) schemes. noaa.gov

In these models, 2-methylprop-1-ene is grouped with other alkenes based on its structure and reactivity. The models track the degradation of 2-methylprop-1-ene by OH, O₃, and NO₃ and the subsequent formation of secondary pollutants. The key products from its oxidation, acetone and formaldehyde, are explicitly included as they further participate in atmospheric chemistry, influencing ozone and radical budgets.

The reactivity of 2-methylprop-1-ene is high compared to many other VOCs, meaning it can contribute significantly to ozone formation even at relatively low concentrations. Modeling studies focus on quantifying its ozone formation potential (OFP) and secondary organic aerosol (SOA) yield. The representation of its chemistry, particularly the branching ratios of its degradation pathways and the fate of its peroxy radical intermediates, is crucial for accurately simulating downwind air quality. Continuous development of these chemical mechanisms, informed by laboratory studies and field observations, aims to improve the accuracy of air quality forecasts and the assessment of emission control strategies. noaa.govucar.edu

Advanced Research Applications of 2 Methylprop 1 Ene and Its Derivatives

Tracer Studies in Biological Systems and Environmental Sciences

Isotopically labeled compounds are indispensable for tracing the flow of molecules through complex biological and environmental systems. The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612) (²H or D), creates a molecular tracer that is chemically similar to the original compound but distinguishable by its mass.

The use of deuterated analogs is a powerful method for unraveling metabolic pathways. nih.govresearchgate.net By introducing a deuterium-labeled substrate into a biological system, researchers can track the transformation of the molecule and identify its various metabolites. The carbon–deuterium (C-D) bond is stronger than the carbon–hydrogen (C-H) bond, which can lead to a slower rate of metabolism, an effect known as the kinetic isotope effect. researchgate.net This slowing of metabolic processes can help in identifying transient intermediates that might otherwise be difficult to detect. researchgate.net

In the context of 2-methylprop-1-ene (B12662633), studies on its metabolism by aerobic bacteria like Mycobacterium sp. strain ELW1 have identified key intermediates. researchgate.netnih.gov The proposed pathway involves an initial monooxygenase-catalyzed oxidation to 1,2-epoxy-2-methylpropane, which is then hydrolyzed to 2-methyl-1,2-propanediol and further oxidized to 2-hydroxyisobutyrate. nih.gov

By using deuterated 2-methylprop-1-ene, researchers can confirm this pathway and gain deeper insights. The deuterated analog would be administered to the bacterial culture, and the subsequent metabolites would be extracted and analyzed. Mass spectrometry would reveal which products contain deuterium, thereby confirming their origin from the initial substrate and helping to piece together the metabolic sequence with greater certainty. nih.gov This technique is broadly applicable for studying how microorganisms degrade environmental pollutants, providing a basis for developing bioremediation strategies. researchgate.net

Table 1: Proposed Metabolic Pathway of 2-Methylprop-1-ene

Compound Role in Pathway
2-Methylprop-1-ene Initial Substrate
1,2-Epoxy-2-methylpropane First Intermediate
2-Methyl-1,2-propanediol Second Intermediate

This table outlines the sequential metabolites identified in the aerobic degradation of 2-methylprop-1-ene by certain bacteria. nih.gov

Isotope-Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes in a sample with extremely high precision. uab.edu While typically used for naturally occurring isotopes (e.g., ¹³C/¹²C), it can also be applied in tracer studies using compounds artificially enriched with a stable isotope like deuterium. By introducing a deuterated 2-methylprop-1-ene derivative into an environmental system (e.g., a soil microcosm or an aquatic environment), IRMS can be used to track its fate and distribution. It can quantify the incorporation of the labeled atoms into different environmental compartments, such as microbial biomass, dissolved organic matter, or specific degradation products.

Mass Spectrometry Imaging (MSI) is a powerful analytical technique that provides spatial distribution information of analytes in a sample. rsc.org It generates a "chemical heatmap" by collecting mass spectra from specific locations, or pixels, across a sample surface. rsc.org In biological research, MSI can map the distribution of drugs, metabolites, or lipids within a tissue section. The use of deuterated 2-methylprop-1-ene derivatives could be advantageous in MSI studies. The distinct isotopic signature of the deuterated compound allows for its clear differentiation from endogenous, non-deuterated molecules of similar mass, enabling precise visualization of its location and accumulation in tissues or cellular structures.

Development of Specialized Materials

The polymerization of 2-methylprop-1-ene yields polyisobutylene (B167198), a polymer with significant commercial importance, forming the basis of butyl rubber. westairgases.comwikipedia.orgacs.org Research into modifying this polymer at the atomic level, such as through deuteration, opens avenues for creating advanced materials with unique properties.

Deuterated polymers are macromolecules in which some or all of the hydrogen atoms have been replaced by deuterium. resolvemass.caazimuth-corp.com This isotopic substitution can significantly alter the physical and chemical properties of the polymer. resolvemass.ca One of the primary drivers for synthesizing deuterated polymers is their application in neutron scattering experiments. azimuth-corp.comsci-hub.se Because hydrogen and deuterium scatter neutrons very differently, researchers can use mixtures of deuterated and non-deuterated polymers to create contrast and visualize the structure and dynamics of polymer chains in blends, solutions, and composites. sci-hub.se

Research into deuterated polyisobutylene would involve the polymerization of deuterated 2-methylprop-1-ene monomers. The synthesis of these monomers can be achieved through various methods, including hydrogen-deuterium exchange reactions. resolvemass.ca The resulting deuterated polyisobutylene would be expected to exhibit enhanced thermal and oxidative stability due to the stronger C-D bonds. resolvemass.ca This increased stability could make it a candidate for high-performance applications where longevity under harsh conditions is required. Furthermore, deuteration can reduce optical losses in materials used for telecommunications, suggesting potential applications for deuterated polyisobutylene derivatives in photonics. azimuth-corp.comresearchgate.net

Table 2: Potential Properties of Deuterated Polyisobutylene

Property Effect of Deuteration Research Application
Neutron Scattering High contrast against non-deuterated polymer Probing polymer morphology and dynamics sci-hub.se
Thermal Stability Increased resistance to degradation Development of advanced, durable elastomers resolvemass.ca
Oxidative Stability Increased resistance to oxidation Materials for harsh environments resolvemass.ca

Synthesis of Complex Organic Molecules

The reactivity of the double bond and the allylic C-H bonds in 2-methylprop-1-ene and its functionalized derivatives makes them versatile building blocks in organic synthesis.

2-Methylprop-1-ene derivatives are valuable intermediates in the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. Cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, allow for the joining of two different organic fragments. A derivative, 2-methyl-2-propen-1-ol, has been shown to participate in nickel-catalyzed cross-coupling reactions with aryl boronic acids to form aromatic-(2-methylallyl) derivatives. researchgate.net

Organoiodine chemistry involves compounds containing a carbon-iodine (C-I) bond. wikipedia.org This bond is relatively weak, making iodine an excellent leaving group in various synthetic transformations. wikipedia.org Several iodo-derivatives of 2-methylprop-1-ene, such as 3-iodo-2-methylprop-1-ene (methallyl iodide), are commercially available or can be readily synthesized. molbase.comsigmaaldrich.com These organoiodine compounds serve as precursors for introducing the 2-methylprop-1-enyl group (the isobutenyl group) into target molecules through reactions like nucleophilic substitution or further cross-coupling reactions. For instance, the photolysis of 1,3-diiodo-2-methyl-prop-1-ene in the presence of oxygen is used in laboratory studies to generate methacrolein (B123484) oxide, an important intermediate in atmospheric chemistry. researchgate.net

The use of these derivatives as intermediates provides a reliable route to construct more complex molecular architectures, which is essential in pharmaceutical development, agrochemical synthesis, and materials science.

Synthesis of Heterocyclic Compounds (e.g., Benzimidazole (B57391) Derivatives) via Phase Transfer Catalysis

The synthesis of heterocyclic compounds, such as benzimidazole derivatives, can be achieved from 2-methylprop-1-ene through a multi-step process that utilizes phase transfer catalysis (PTC) for the key alkylation step. This methodology leverages the reactivity of an allylic halide derived from 2-methylprop-1-ene to introduce the 2-methylprop-1-enyl group onto the benzimidazole core. Phase transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. researchgate.net

Formation of an Allylic Halide: 2-methylprop-1-ene is first converted into a more reactive allylic halide, such as 3-chloro-2-methyl-1-propene. This can be accomplished through various established halogenation methods.

N-Alkylation of Benzimidazole: The resulting allylic halide is then used to alkylate the nitrogen atom of a benzimidazole ring system. This reaction is efficiently promoted by a phase transfer catalyst.

The N-alkylation of benzimidazoles with allylic halides under phase transfer conditions is a well-documented approach for the synthesis of N-substituted benzimidazole derivatives. researchgate.net The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the deprotonated benzimidazole anion from the solid or aqueous phase into the organic phase where it can react with the allylic halide. researchgate.netresearchgate.net

A general reaction scheme for the N-alkylation of a benzimidazole with a 2-methylprop-1-enyl halide under phase transfer catalysis is depicted below:

Step 1: Halogenation of 2-methylprop-1-ene

Reactant: 2-methylprop-1-ene

Reagent: Halogenating agent (e.g., N-chlorosuccinimide)

Product: 3-halo-2-methyl-1-propene

Step 2: N-Alkylation of Benzimidazole

Reactants: Benzimidazole, 3-halo-2-methyl-1-propene

Catalyst: Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)

Base: Solid base (e.g., K₂CO₃)

Solvent: Organic solvent (e.g., Toluene)

Product: 1-(2-methylprop-1-enyl)-1H-benzimidazole

The use of phase transfer catalysis in this synthesis offers several advantages, including milder reaction conditions, higher yields, and the avoidance of anhydrous solvents, making it a more environmentally benign and efficient method. researchgate.net

Formation of Functionalized Alcohols, Aldehydes, and Carboxylic Acids

2-Methylprop-1-ene serves as a versatile starting material for the synthesis of various functionalized C4 compounds, including alcohols, aldehydes, and carboxylic acids. These transformations typically involve oxidation, hydroformylation, or hydration reactions, often employing specific catalysts to achieve high selectivity and yield.

Synthesis of Functionalized Aldehydes:

A primary route to aldehydes from 2-methylprop-1-ene is through the selective oxidation to methacrolein, which can then be hydrogenated to isobutyraldehyde (B47883).

Oxidation to Methacrolein: The gas-phase oxidation of 2-methylprop-1-ene over a suitable catalyst yields methacrolein. This unsaturated aldehyde is a key intermediate in the production of other chemicals.

Hydrogenation to Isobutyraldehyde: Methacrolein can be selectively hydrogenated to produce isobutyraldehyde, a saturated aldehyde with various industrial applications.

ReactionReactantCatalystProductConditionsYield
Oxidation2-methylprop-1-eneMolybdenum-Bismuth based composite oxideMethacrolein-High
HydrogenationMethacroleinSupported metal catalystIsobutyraldehydeGentle conditions>98% conversion, >95% selectivity

Synthesis of Functionalized Alcohols:

The formation of functionalized alcohols from 2-methylprop-1-ene can be achieved through the hydrogenation of intermediate aldehydes or via hydroboration-oxidation.

Hydrogenation of Methacrolein: Further hydrogenation of methacrolein, under specific conditions, can lead to the formation of isobutanol. The reaction conditions can be tuned to favor the production of either isobutyraldehyde or isobutanol.

Hydroboration-Oxidation: The hydroboration-oxidation of 2-methylprop-1-ene provides a route to 2-methyl-1-propanol, a primary alcohol. This two-step reaction proceeds with anti-Markovnikov regioselectivity.

ReactionReactantReagentsProduct
HydrogenationMethacroleinH₂ / Supported metal catalystIsobutanol
Hydroboration-Oxidation2-methylprop-1-ene1. BH₃/THF; 2. H₂O₂, NaOH2-Methyl-1-propanol

Synthesis of Functionalized Carboxylic Acids:

The primary carboxylic acid derived from 2-methylprop-1-ene is methacrylic acid, a crucial monomer in the production of polymers.

Two-Step Oxidation: The most common industrial route involves a two-step vapor-phase oxidation. First, 2-methylprop-1-ene is oxidized to methacrolein. In the second step, methacrolein is further oxidized to methacrylic acid.

Reaction StageReactantCatalystProductConditions
First Stage Oxidation2-methylprop-1-eneMolybdenum-Bismuth based catalystMethacroleinVapor-phase
Second Stage OxidationMethacroleinHeteropolyacid catalystMethacrylic acidVapor-phase

The development of efficient catalytic systems for these transformations is a significant area of research, aiming to improve selectivity, reduce reaction steps, and utilize more sustainable and cost-effective feedstocks.

Q & A

Q. What are the standard laboratory synthesis methods for 2-methylprop-1-ene, and how is purity validated?

  • Methodological Answer : 2-Methylprop-1-ene (isobutylene) is typically synthesized via acid-catalyzed dehydration of tert-butanol or dehydrohalogenation of tert-butyl halides. For reproducibility, document catalyst type (e.g., H₂SO₄), temperature (80–100°C), and inert gas purging to prevent polymerization. Purity is verified using gas chromatography-mass spectrometry (GC-MS) to detect impurities (<0.5%) and ¹H NMR to confirm structural integrity (δ 4.6–4.8 ppm for terminal alkene protons) .

Q. How can spectroscopic techniques differentiate structural isomers like butane and 2-methylprop-1-ene?

  • Methodological Answer :
  • IR Spectroscopy : Butane (C₄H₁₀) shows C-H stretches (2800–3000 cm⁻¹) without alkene peaks, while 2-methylprop-1-ene (C₄H₈) exhibits a strong C=C stretch near 1640 cm⁻¹.
  • ¹³C NMR : Butane displays two distinct carbons (CH₃ and CH₂), whereas 2-methylprop-1-ene shows three carbons (two CH₃ groups and a quaternary carbon adjacent to the double bond) .

Q. What experimental protocols ensure accurate characterization of butane isomers (n-butane vs. isobutane)?

  • Methodological Answer : Use low-temperature fractional distillation to separate isomers, followed by refractive index measurements (n-butane: ~1.332; isobutane: ~1.316) and Raman spectroscopy to distinguish branching patterns (isobutane shows a prominent symmetric C-C stretch at 800 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic stability data between butane isomers and alkenes like 2-methylprop-1-ene?

  • Methodological Answer : Perform computational studies (e.g., density functional theory, DFT) to calculate enthalpy differences and compare with experimental calorimetry data. Address discrepancies by standardizing reaction conditions (e.g., pressure, solvent effects) and validating via replicated studies .

Q. What mechanistic approaches are used to study electrophilic addition reactions of 2-methylprop-1-ene?

  • Methodological Answer : Employ kinetic isotope effects (KIE) to track proton transfer steps in reactions with HBr or H₂SO₄. Use in situ FTIR to monitor intermediate carbocation stability (e.g., tert-butyl carbocation) and computational modeling (Gaussian or ORCA) to map transition states .

Q. How should conflicting literature data on butane isomerization kinetics be analyzed?

  • Methodological Answer : Conduct a meta-analysis of published Arrhenius parameters, accounting for catalyst type (e.g., zeolites vs. metal oxides) and reactor design. Validate findings via controlled experiments using standardized catalysts and in situ gas chromatography .

Q. What strategies identify research gaps in catalytic applications of 2-methylprop-1-ene for asymmetric synthesis?

  • Methodological Answer : Systematically review patents and journal articles (e.g., ACS Publications, RSC databases) to catalog existing catalysts. Prioritize understudied systems (e.g., chiral Lewis acids) and design hypothesis-driven experiments to test enantioselectivity using circular dichroism (CD) spectroscopy .

Q. How can computational models predict the reactivity of 2-methylprop-1-ene in polymerization reactions?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model chain propagation kinetics and compare with experimental molecular weight distributions (GPC data). Validate models against known initiators (e.g., Ziegler-Natta catalysts) .

Data Sourcing and Reproducibility

Q. Which databases provide reliable physicochemical data for butane and 2-methylprop-1-ene?

  • Methodological Answer : Prioritize PubChem for basic properties (melting point, vapor pressure) and Landolt-Börnstein Online for specialized datasets (e.g., phase diagrams). Cross-reference with ACS journal articles to verify experimental conditions .

Q. What methodologies enhance reproducibility in 2-methylprop-1-ene synthesis protocols?

  • Methodological Answer :
    Include detailed supplementary materials (e.g., step-by-step video protocols, raw NMR/GC-MS files) and adhere to IUPAC nomenclature in reporting. Use open-source platforms like Zenodo to archive datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.